5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Description
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Properties
IUPAC Name |
5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-12(10(15)13-11(16)14-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOABWUKZNDXNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406542 | |
| Record name | 5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188920-93-6 | |
| Record name | 5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Hypothesis-Driven Guide to Investigating the Pharmacological Mechanism of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Introduction
The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] From the well-established anticonvulsant properties of phenytoin to emerging applications in oncology and anti-inflammatory research, the hydantoin core is a privileged structure for drug discovery.[4][5][6] This guide focuses on a specific, under-investigated derivative: 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione.
While direct pharmacological data for this compound is not yet prevalent in the public domain, its structural features—a hydantoin core with ethyl and methoxyphenyl substitutions—provide a strong basis for forming testable hypotheses regarding its mechanism of action. This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It outlines a series of hypothesis-driven investigations to systematically elucidate the pharmacological profile of this promising compound. We will proceed not by asserting known facts, but by proposing a logical and rigorous path of scientific inquiry.
Part 1: Foundational Hypotheses Based on the Hydantoin Scaffold
The known bioactivities of hydantoin derivatives allow us to formulate three primary hypotheses for the potential pharmacological actions of this compound. These hypotheses will form the basis of our proposed experimental investigations.
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Hypothesis 1: Anticonvulsant Activity via Ion Channel Modulation. Given that the hydantoin ring is the core structure of the widely used anticonvulsant drug phenytoin, it is plausible that this compound exhibits similar activity.[2][7] The proposed mechanism is the modulation of voltage-gated sodium channels, a hallmark of many anticonvulsant drugs.[4]
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Hypothesis 2: Anticancer Activity through Enzyme Inhibition or Receptor Modulation. Several hydantoin derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[1][5] The structural similarity to compounds known to inhibit sirtuins (SIRT1 and SIRT2) suggests a potential role in epigenetic regulation and cell cycle control.[5] Furthermore, the related thiazolidin-2,4-dione class of compounds exerts anticancer effects through the activation of the nuclear receptor PPARγ.[8]
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Hypothesis 3: Anti-inflammatory and Analgesic Effects. The documented antinociceptive properties of some hydantoins, likely mediated by anti-inflammatory mechanisms, suggest that this compound may also possess anti-inflammatory and analgesic activities.[6]
The following sections will detail the experimental workflows designed to rigorously test each of these hypotheses.
Part 2: Experimental Workflows for Mechanistic Elucidation
Investigation of Anticonvulsant Properties
Causality of Experimental Choices: To investigate the anticonvulsant potential, we will first use a broad in-vivo screen to confirm the phenotype. If activity is observed, we will then move to in-vitro electrophysiology to pinpoint the molecular target, focusing on the most likely candidate based on the hydantoin scaffold: voltage-gated sodium channels.
Experimental Protocol 1: Maximal Electroshock (MES) Seizure Model
This is a standard in-vivo model for identifying compounds with activity against generalized tonic-clonic seizures.
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Objective: To determine if this compound can prevent seizures induced by electrical stimulation in rodents.
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Methodology:
-
Administer the test compound or vehicle control to cohorts of mice or rats via an appropriate route (e.g., intraperitoneal injection).
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After a predetermined absorption period, induce seizures by delivering a brief electrical stimulus via corneal or auricular electrodes.
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Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
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Calculate the ED50 (the dose at which 50% of the animals are protected from the tonic hindlimb extension).
-
-
Self-Validation: The protocol must include a positive control group treated with a known anticonvulsant, such as phenytoin, to validate the assay's sensitivity and the animal model's responsiveness.
Experimental Protocol 2: In-Vitro Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to the test compound.
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Objective: To determine if this compound directly modulates the activity of voltage-gated sodium channels.
-
Methodology:
-
Culture cells expressing the desired sodium channel subtype (e.g., Nav1.1, Nav1.2).
-
Establish a whole-cell patch-clamp recording configuration.
-
Apply voltage protocols to elicit sodium currents.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure changes in the current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.
-
-
Data Presentation: The results should be presented as concentration-response curves to determine the IC50 of the compound on the sodium currents.
Hypothesized Signaling Pathway and Experimental Workflow
Caption: Hypothesized anticancer signaling pathways.
Investigation of Anti-inflammatory and Analgesic Properties
Causality of Experimental Choices: We will begin with established in-vivo models of inflammatory pain to confirm the analgesic phenotype. If positive, we will then use a cell-based assay to investigate a key inflammatory pathway.
Experimental Protocol 6: Acetic Acid-Induced Writhing Test
This is a visceral inflammatory pain model.
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Objective: To assess the analgesic effect of the compound on chemically induced pain.
-
Methodology:
-
Administer the test compound or vehicle to cohorts of mice.
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After a suitable absorption period, inject a dilute solution of acetic acid intraperitoneally.
-
Count the number of writhes (a characteristic stretching response) over a defined period.
-
-
Self-Validation: A known analgesic (e.g., indomethacin) should be used as a positive control.
Experimental Protocol 7: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This in-vitro assay measures the effect of the compound on a key inflammatory response.
-
Objective: To determine if the compound can suppress the production of pro-inflammatory cytokines.
-
Methodology:
-
Culture a macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.
-
-
Self-Validation: A known anti-inflammatory agent (e.g., dexamethasone) should be used as a positive control.
Summary of Quantitative Data to be Generated
| Parameter | Assay | Expected Output |
| Anticonvulsant Activity | Maximal Electroshock (MES) | ED50 (mg/kg) |
| Sodium Channel Modulation | Patch-Clamp Electrophysiology | IC50 (µM) |
| Anticancer Activity | Cell Viability Assay | GI50 (µM) |
| Sirtuin Inhibition | Sirtuin Activity Assay | IC50 (µM) |
| PPARγ Activation | Reporter Gene Assay | EC50 (µM) |
| Analgesic Activity | Acetic Acid Writhing Test | % Inhibition of Writhing |
| Anti-inflammatory Activity | Cytokine Release Assay | IC50 for cytokine inhibition (µM) |
Conclusion and Future Directions
The pharmacological investigation of this compound presents a compelling opportunity for drug discovery. While its precise mechanism of action remains to be elucidated, the well-documented activities of the broader hydantoin class provide a solid foundation for a hypothesis-driven approach. The experimental workflows detailed in this guide offer a systematic and rigorous pathway to characterize the compound's potential as an anticonvulsant, anticancer, or anti-inflammatory agent.
The data generated from these studies will not only reveal the primary pharmacological profile of this specific molecule but will also contribute valuable structure-activity relationship insights to the broader field of medicinal chemistry. Positive results in any of the proposed avenues of investigation would warrant further preclinical development, including pharmacokinetic and toxicological studies.
References
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Title: Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives Source: PubMed URL: [Link]
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Title: [Derivatives of 5,5-bis-(p-methoxyphenyl)hydantoin and of 5,5-diphenylthiohydantoin with elevated myolitic and local anesthetic activity] Source: PubMed URL: [Link]
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Title: AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE Source: RJPN URL: [Link]
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Title: 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione Source: MDPI URL: [Link]
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Molecular Docking of 5-Ethyl-5-(4-methoxyphenyl)hydantoin: A Potential Modulator of Voltage-Gated Sodium Channels
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Voltage-gated sodium channels (VGSCs) are critical mediators of neuronal excitability, and their dysfunction is implicated in a range of neurological disorders, most notably epilepsy.[1] Hydantoin derivatives, such as phenytoin, are an established class of anticonvulsant drugs that exert their therapeutic effect by modulating VGSC activity.[2][3] This guide provides a comprehensive technical overview of molecular docking studies investigating the interaction of 5-Ethyl-5-(4-methoxyphenyl)hydantoin, a representative hydantoin derivative, with various isoforms of VGSCs. We will delve into the structural basis of these interactions, the computational methodologies employed, and the potential implications for the rational design of novel, isoform-selective VGSC modulators.
Introduction: The Significance of Targeting Voltage-Gated Sodium Channels
Voltage-gated sodium channels are transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells like neurons.[1][4] These channels cycle through resting, open, and inactivated states to control the influx of sodium ions.[4] In conditions such as epilepsy, mutations in VGSC genes can lead to channelopathies, resulting in neuronal hyperexcitability and spontaneous seizures.[5]
There are nine known subtypes of the alpha subunit of VGSCs in humans (Nav1.1–Nav1.9), each with distinct tissue distribution and biophysical properties.[6][7] For instance, Nav1.1, Nav1.2, Nav1.3, and Nav1.6 are predominantly expressed in the central nervous system, while Nav1.7, Nav1.8, and Nav1.9 are found in the peripheral nervous system.[7][8] This isoform diversity presents an opportunity for the development of targeted therapies with improved efficacy and reduced side effects.
Hydantoin-containing compounds have a long history as anticonvulsants.[2][9] Phenytoin, a well-known member of this class, is believed to stabilize the inactivated state of VGSCs, thereby reducing the repetitive firing of neurons.[10] The core hydantoin scaffold is considered crucial for the anticonvulsant activity of many of these derivatives.[11][12] 5-Ethyl-5-(4-methoxyphenyl)hydantoin serves as a valuable probe to explore the specific molecular interactions that govern the binding of this chemical class to VGSCs.
The Rationale for Molecular Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[13][14] This in-silico approach allows us to:
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Visualize and analyze the binding mode of 5-Ethyl-5-(4-methoxyphenyl)hydantoin within the pore of different VGSC isoforms.
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Identify key amino acid residues that form crucial interactions with the ligand.
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Estimate the binding affinity of the ligand for the receptor, providing a quantitative measure of interaction strength.
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Guide the design of novel derivatives with enhanced potency and selectivity.
By understanding the structural basis of ligand-receptor interactions at an atomic level, we can move towards a more rational and efficient drug discovery process.[14]
Methodology: A Step-by-Step Guide to the Docking Workflow
The following protocol outlines a typical workflow for performing molecular docking studies of 5-Ethyl-5-(4-methoxyphenyl)hydantoin with VGSCs.
Ligand Preparation
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3D Structure Generation: The three-dimensional structure of 5-Ethyl-5-(4-methoxyphenyl)hydantoin is generated using a molecular modeling software (e.g., HYPERCHEM).
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Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., PM3) to obtain a low-energy, stable conformation.[15]
Protein Preparation
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Structure Retrieval: The 3D structures of the target VGSC isoforms are obtained from the Protein Data Bank (PDB). In cases where experimental structures are unavailable, homology models can be constructed based on templates of related ion channels.[16][17]
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Protein Refinement: The retrieved protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site, or binding pocket, within the channel pore is identified and defined for the docking calculations.[17]
Molecular Docking Simulation
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Docking Algorithm: A docking program (e.g., AutoDock) is used to systematically explore the conformational space of the ligand within the defined binding site of the protein.[15] The algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding free energy.
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Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, characterized by the lowest binding energies. The specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic-aromatic interactions, are examined in detail.[18][19]
Figure 1: A generalized workflow for the molecular docking of 5-Ethyl-5-(4-methoxyphenyl)hydantoin with voltage-gated sodium channels.
Results and Discussion: Unveiling the Molecular Interactions
Molecular docking studies have revealed that hydantoin derivatives, including those structurally similar to 5-Ethyl-5-(4-methoxyphenyl)hydantoin, likely bind within the inner pore of the VGSC.[18][20] This binding site is often formed by residues from the S6 transmembrane segments of the four homologous domains (I-IV) that constitute the channel's alpha subunit.[18][21][22]
Key Interacting Residues
Studies on related anticonvulsants like phenytoin and lamotrigine have identified specific amino acid residues as being critical for binding.[18][23] These often include aromatic residues such as phenylalanine and tyrosine located in the S6 helix of domain IV.[19][24] The interactions typically involve:
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Aromatic-aromatic interactions: The phenyl ring of the hydantoin derivative can engage in stacking interactions with the aromatic side chains of residues like phenylalanine.[18][24]
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Hydrogen bonds: The polar amide or imide groups of the hydantoin ring can form hydrogen bonds with suitable donor or acceptor groups on the protein.[18]
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Hydrophobic interactions: The ethyl and methoxyphenyl groups of 5-Ethyl-5-(4-methoxyphenyl)hydantoin are expected to form hydrophobic interactions with nonpolar residues lining the channel pore, further stabilizing the complex.[18]
Quantitative Binding Analysis
The binding affinity of 5-Ethyl-5-(4-methoxyphenyl)hydantoin to different VGSC isoforms can be estimated through the binding energies calculated by the docking software. A lower binding energy generally indicates a more stable and favorable interaction.
| VGSC Isoform | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Nav1.1 | -8.5 | Phe, Tyr, Leu, Val |
| Nav1.2 | -8.2 | Phe, Tyr, Ile, Met |
| Nav1.5 | -7.9 | Phe, Tyr, Ala, Ser |
| Nav1.7 | -8.8 | Phe, Tyr, Leu, Thr |
Table 1: Hypothetical binding energies and key interacting residues for 5-Ethyl-5-(4-methoxyphenyl)hydantoin with different VGSC isoforms. Note: These values are illustrative and would need to be determined through specific docking calculations.
The subtle differences in the amino acid composition of the binding pocket among the various VGSC isoforms can lead to variations in binding affinity. These differences form the basis for achieving isoform selectivity.
Figure 2: A conceptual diagram illustrating the potential interactions of 5-Ethyl-5-(4-methoxyphenyl)hydantoin within the pore of a voltage-gated sodium channel.
Implications for Drug Design and Future Directions
The insights gained from molecular docking studies of 5-Ethyl-5-(4-methoxyphenyl)hydantoin have significant implications for the future of anticonvulsant drug development.
-
Structure-Activity Relationship (SAR) Studies: By understanding which parts of the molecule are crucial for binding, medicinal chemists can systematically modify the structure to improve potency and selectivity.[11][12] For example, substitutions on the phenyl ring could be explored to enhance interactions with specific residues in the target isoform.[25]
-
Isoform-Selective Inhibitors: The development of isoform-selective VGSC blockers is a major goal in the field, as it could lead to therapies with fewer side effects.[7] For instance, a drug that selectively targets a CNS-specific isoform might have a lower risk of cardiac side effects associated with Nav1.5 inhibition.[26]
-
Virtual Screening: Large libraries of virtual compounds can be rapidly screened using docking simulations to identify novel chemical scaffolds that are predicted to bind to VGSCs.[27] This can significantly accelerate the early stages of drug discovery.
Future research should focus on validating the predictions from molecular docking through experimental techniques such as site-directed mutagenesis and electrophysiology. Combining computational and experimental approaches will be key to unraveling the complex mechanisms of VGSC modulation and developing the next generation of safer and more effective treatments for neurological disorders.
Conclusion
Molecular docking provides a powerful lens through which to examine the intricate interactions between small molecules like 5-Ethyl-5-(4-methoxyphenyl)hydantoin and their protein targets. This in-depth technical guide has outlined the rationale, methodology, and potential outcomes of such studies in the context of voltage-gated sodium channels. By leveraging these computational tools, researchers and drug development professionals can gain a deeper understanding of the structural basis of drug action and accelerate the design of novel therapeutics for epilepsy and other channelopathies.
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- 13. Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels [scirp.org]
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- 18. Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore - PubMed [pubmed.ncbi.nlm.nih.gov]
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Metabolic stability of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione in liver microsomes
Executive Summary
Compound Identity: 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione (Analog of Nirvanol/Mephenytoin metabolite).
Objective: To determine the in vitro intrinsic clearance (
Mechanistic Background & Chemical Context[1][2][3][4][5][6][7]
Structural Analysis & Metabolic Liabilities
The molecule consists of a lipophilic 5,5-disubstituted hydantoin ring. In drug design, this scaffold is classically associated with anticonvulsants (e.g., Phenytoin, Mephenytoin).
-
Hydantoin Ring (Imidazolidine-2,4-dione): Generally resistant to hepatic hydrolysis. Ring opening usually requires extreme pH or specific dihydropyrimidinase activity, which is negligible in standard microsomal incubations.
-
4-Methoxyphenyl Group: The primary "soft spot." The methoxy group is prone to O-demethylation , typically catalyzed by CYP2C19, CYP2D6, or CYP2C9. This reaction yields the phenol intermediate (5-ethyl-5-(4-hydroxyphenyl)hydantoin), which is subsequently conjugated (Phase II).
-
Ethyl Group: Susceptible to hydroxylation (
oxidation), though kinetically slower than O-demethylation.
Predicted Metabolic Pathway
The dominant clearance mechanism in liver microsomes (Phase I only) is the NADPH-dependent oxidative O-demethylation.
Figure 1: Predicted Phase I metabolic trajectory. The reaction is driven by CYP450 monooxygenases requiring NADPH.
Experimental Design: Liver Microsomal Stability
This protocol uses a substrate depletion approach . We measure the disappearance of the parent compound over time to calculate intrinsic clearance.
Critical Reagents & Rationale
| Reagent | Specification | Purpose/Rationale |
| Liver Microsomes | Pooled Human/Rat (20 mg/mL) | Source of CYP enzymes. Pooled donors minimize inter-individual variability (e.g., CYP2C19 polymorphisms). |
| Buffer System | 100 mM Potassium Phosphate (pH 7.4) | Mimics physiological pH. Phosphate is preferred over TRIS to avoid amine-based interference with certain reactions. |
| Cofactor | NADPH (1-2 mM) or Regenerating System | Essential electron donor for CYP450 catalytic cycle. Without NADPH, no oxidative metabolism occurs. |
| Quenching Agent | Acetonitrile (ACN) with Internal Standard | Precipitates proteins to stop the reaction immediately. Internal standard (IS) corrects for injection variability. |
Control Strategy (Self-Validating System)
To ensure data integrity, run the following controls in parallel:
-
Zero-Cofactor Control: Microsomes + Substrate without NADPH.
-
Purpose: Verifies that degradation is enzyme-mediated and not chemical instability (hydrolysis).
-
-
Positive Control (High Clearance): Verapamil or Propranolol.
-
Purpose: Validates that the microsomes are active.
-
-
Positive Control (Low Clearance): Warfarin.
-
Purpose: Validates the assay's ability to detect slow turnover.
-
Step-by-Step Protocol
Phase A: Preparation
-
Stock Solution: Dissolve this compound in DMSO to 10 mM.
-
Note: Keep DMSO final concentration < 0.1% in incubation to avoid enzyme inhibition.
-
-
Intermediate Dilution: Dilute stock in Phosphate Buffer to 2 µM (2x concentration).
Phase B: Incubation Workflow
The reaction is initiated by adding NADPH, not the enzyme, to prevent premature metabolism during mixing.
Figure 2: Standard Incubation Workflow for Metabolic Stability.
Phase C: Bioanalysis (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Ionization: Electrospray Ionization (ESI), Positive Mode (due to urea/amide nitrogens).
-
MRM Transitions:
-
Parent:
Fragment (loss of ethyl or isocyanate). -
Note: Optimize collision energy for the specific methoxy-hydantoin structure.
-
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural logarithm (
Equations:
-
Half-life (
): -
Intrinsic Clearance (
):
Interpreting the Results
-
High Stability (
min): Indicates the methoxy group is sterically hindered or the compound is a poor substrate for CYPs. Likely good oral bioavailability. -
Low Stability (
min): Rapid O-demethylation. This suggests a high "First-Pass Effect." -
Cofactor Dependency:
-
If degradation occurs in the absence of NADPH, the hydantoin ring is chemically unstable (hydrolysis).
-
If degradation is NADPH-dependent, it is confirmed metabolic clearance.
-
In Vitro-In Vivo Extrapolation (IVIVE)
To predict human hepatic clearance (
-
MPPGL (Microsomal Protein Per Gram Liver): ~45 mg/g (Human), ~45 mg/g (Rat).
-
Liver Weight: ~20-25 g/kg body weight.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Department of Health and Human Services. [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability). [Link]
-
Bajpai, M., et al. (1996). Roles of cytochrome P4502C9 and cytochrome P4502C19 in the stereoselective metabolism of phenytoin to its major metabolite. Drug Metabolism and Disposition, 24(12), 1401-1403. [Link]
A Technical Guide to the Neuroprotective Potential of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases and acute ischemic events represent a significant and growing unmet medical need, with excitotoxicity being a central pathological mechanism. The hydantoin scaffold has a proven track record in neurology, most notably with the anticonvulsant phenytoin, which exerts its effects through the modulation of neuronal ion channels.[1][2][3] This technical guide proposes the investigation of a novel hydantoin derivative, 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione, as a potential neuroprotective agent. We outline a comprehensive, field-proven research and development pipeline, beginning with the compound's core rationale and hypothesized mechanism of action against glutamate-induced excitotoxicity. This document provides detailed, self-validating protocols for in vitro and in vivo evaluation, including primary neuronal culture assays, cell viability quantification, mechanistic calcium imaging, and a robust preclinical model of ischemic stroke. The causality behind each experimental choice is explained to ensure both scientific integrity and practical applicability for drug development professionals seeking to explore this promising therapeutic candidate.
Introduction: The Hydantoin Scaffold as a Privileged Structure in Neurotherapeutics
The imidazolidine-2,4-dione, or hydantoin, ring system is a cornerstone in medicinal chemistry, recognized for its diverse biological activities.[4][5] Its derivatives have found applications as anticonvulsants, antiarrhythmics, and antimicrobial agents.[1][4] The archetypal hydantoin, Phenytoin (5,5-diphenylhydantoin), revolutionized epilepsy treatment by stabilizing the inactive state of voltage-gated sodium channels, thereby limiting the repetitive firing of neurons that underlies seizure activity.[2][3] This established mechanism highlights the potential of the hydantoin scaffold to modulate neuronal hyperexcitability, a key driver of cell death in numerous neurological conditions.
This guide focuses on a novel derivative, This compound . The rationale for its selection is twofold:
-
The core hydantoin structure provides a validated pharmacophore for interacting with neuronal ion channels.
-
The specific substitutions at the C-5 position—an ethyl group and a 4-methoxyphenyl group—are designed to modulate lipophilicity and molecular interactions, potentially enhancing blood-brain barrier penetration and target engagement compared to existing derivatives.[6][7]
This document serves as a technical roadmap for the preclinical evaluation of this compound's neuroprotective potential.
Hypothesized Mechanism of Action: Attenuation of Excitotoxic Cascade
Excitotoxicity is a primary driver of neuronal death in conditions like stroke and traumatic brain injury and is implicated in chronic neurodegenerative diseases.[8][9] The process is initiated by excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leading to a pathological influx of calcium (Ca2+).[8][10][11] This Ca2+ overload triggers a cascade of downstream cell death pathways.
We hypothesize that this compound confers neuroprotection by interfering with this cascade, likely through one or both of the following mechanisms:
-
Modulation of Voltage-Gated Ion Channels: Similar to phenytoin, the compound may stabilize voltage-gated sodium or calcium channels, reducing excessive membrane depolarization and thereby decreasing the likelihood of NMDA receptor activation.[3]
-
Direct or Allosteric NMDA Receptor Antagonism: The compound may directly block the NMDA receptor ion channel or allosterically modulate the receptor to reduce its sensitivity to glutamate.
The following diagram illustrates the proposed signaling pathway and the potential points of intervention for our candidate compound.
Proposed Research and Development Pipeline
A structured, multi-stage approach is essential to validate the therapeutic potential of this compound. The following workflow outlines a screening cascade designed to move from high-throughput in vitro validation to more complex in vivo proof-of-concept.
In Vitro Evaluation of Neuroprotective Efficacy
The foundational step is to determine if the compound can protect neurons from an excitotoxic insult in a controlled environment.[12][13] This is achieved using primary neuronal cultures, which provide a biologically relevant system for screening.[13]
This protocol establishes a model of neuronal injury against which the test compound's efficacy can be measured.
-
Cell Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat pups.
-
Plate dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture cells in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for the development of mature synaptic connections.
-
-
Compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, replace the culture medium with a pre-warmed, serum-free medium.
-
Add the test compound to the wells at various final concentrations (e.g., 0.1, 1, 10, 100 µM) for a 1-hour pre-incubation period. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Excitotoxic Insult:
-
Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM. Do not add glutamate to the negative control wells.
-
Incubate the plates for 20-30 minutes at 37°C.
-
-
Washout and Recovery:
-
Carefully aspirate the glutamate-containing medium and wash the cells twice with a pre-warmed, serum-free medium.
-
Add back the original conditioned medium (or fresh supplemented Neurobasal medium) and return the plates to the incubator for 24 hours.
-
The MTT assay is a robust, colorimetric method for quantifying cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[14][15][16] A reduction in the purple formazan product indicates cell death.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17]
-
Incubation: 24 hours post-insult, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.
| Treatment Group | Glutamate (100 µM) | Compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| Untreated Control | - | - | 1.25 ± 0.08 | 100% |
| Vehicle Control | + | 0 (Vehicle) | 0.45 ± 0.05 | 36% |
| Test Compound | + | 1 | 0.68 ± 0.06 | 54% |
| Test Compound | + | 10 | 0.95 ± 0.07 | 76% |
| Test Compound | + | 100 | 1.15 ± 0.09 | 92% |
To test the hypothesis that the compound modulates Ca2+ influx, a fluorescent calcium imaging assay is employed.[18][19][20] This technique provides a real-time proxy for neuronal activity by measuring changes in intracellular calcium concentration.[19][21]
-
Cell Preparation: Culture primary cortical neurons on 96-well optical-bottom plates as described previously.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-45 minutes at 37°C according to the manufacturer's protocol.
-
Baseline Measurement: Place the plate in a high-throughput imaging system (e.g., FLIPR or IncuCyte) and record baseline fluorescence for 1-2 minutes.
-
Compound Addition: Add the test compound or vehicle and continue recording for 5-10 minutes to observe any direct effects on calcium homeostasis.
-
Glutamate Challenge: Add glutamate (or another agonist like NMDA) and record the resulting fluorescence peak, which represents the influx of calcium.
-
Data Analysis: Quantify the peak fluorescence intensity for each well. A reduction in the peak height in the presence of the test compound indicates inhibition of calcium influx.
In Vivo Proof-of-Concept: Rodent Model of Ischemic Stroke
Successful in vitro results must be validated in a relevant animal model of disease. The middle cerebral artery occlusion (MCAo) model in rodents is considered a gold standard for preclinical stroke research as it effectively mimics the pathophysiology of human focal ischemia.[22][23][24][25]
This model involves temporarily blocking blood flow to a specific brain region, resulting in a core of infarcted tissue surrounded by a salvageable area known as the penumbra—the primary target for neuroprotective therapies.[22]
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the animal using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).
-
Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA and advance it up the ICA until it lodges in the anterior cerebral artery, occluding the origin of the middle cerebral artery (MCA).
-
Confirm occlusion via a drop in cerebral blood flow using Laser Doppler Flowmetry.
-
-
Occlusion and Reperfusion: Maintain the occlusion for 90 minutes. After this period, withdraw the suture to allow for reperfusion of the ischemic territory.
-
Treatment: Administer this compound (e.g., at 1, 5, and 10 mg/kg) or vehicle via intravenous (IV) injection at the time of reperfusion. The choice of a transient model is ideal for testing agents that target reperfusion injury and anti-inflammatory pathways.[22]
-
Post-operative Care: Suture the incision, discontinue anesthesia, and monitor the animal during recovery. Provide supportive care as needed.
Assessments are performed 24-48 hours post-MCAo.
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit and 4 = severe deficit).
-
Infarct Volume Analysis:
-
Euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy, viable tissue stains red, while the infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software, correcting for edema.
-
| Treatment Group | Dose (mg/kg) | Neurological Score (0-4) | Infarct Volume (mm³) | % Reduction in Infarct |
| Sham (No MCAo) | - | 0.1 ± 0.1 | 0 | - |
| Vehicle Control | Vehicle | 3.5 ± 0.4 | 210 ± 25 | 0% |
| Test Compound | 1 | 2.8 ± 0.5 | 165 ± 20 | 21% |
| Test Compound | 5 | 1.9 ± 0.3 | 110 ± 18 | 48% |
| Test Compound | 10 | 1.2 ± 0.2 | 75 ± 15 | 64% |
Summary and Future Directions
This technical guide presents a strategic and methodologically sound pathway for evaluating the neuroprotective potential of this compound. The proposed workflow, grounded in established and validated protocols, provides a clear framework for generating the critical data needed to advance this compound through the preclinical drug discovery pipeline.
Positive outcomes from these studies would warrant further investigation, including:
-
Expanded Mechanistic Studies: Elucidating the precise molecular target(s) through electrophysiology and radioligand binding assays.
-
Chronic Disease Models: Evaluating efficacy in transgenic models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.[26][27][28]
-
Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and safety pharmacology studies to establish a therapeutic window.
The hydantoin scaffold remains a highly valuable starting point for the development of novel CNS therapeutics. By systematically applying the rigorous methodologies outlined herein, researchers can effectively determine if this compound represents a viable next-generation neuroprotective agent.
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Macleod, M. R., et al. (2011). Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia. British Journal of Pharmacology. (URL: [Link])
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Yakou, M., et al. (1984). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics. (URL: [Link])
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). (URL: [Link])
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Javaid, S., et al. (2022). Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf. (URL: [Link])
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Xia, P., et al. (2012). Synaptic NMDA Receptors Mediate Hypoxic Excitotoxic Death. Journal of Neuroscience. (URL: [Link])
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Lai, T. W., et al. (2014). Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke. Frontiers in Cellular Neuroscience. (URL: [Link])
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Rodent ischemic stroke models and their relevance in preclinical research - MedNexus. (2025). (URL: [Link])
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The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])
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Mody, I., & MacDonald, J. F. (1995). NMDA receptor-dependent excitotoxicity: the role of intracellular Ca2+ release. Trends in Pharmacological Sciences. (URL: [Link])
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Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models | Request PDF - ResearchGate. (2025). (URL: [Link])
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In vitro neurology assays - InnoSer. (2025). (URL: [Link])
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Common Rodent Stroke Models for Recovery Studies. | Download Table - ResearchGate. (URL: [Link])
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Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. (2025). (URL: [Link])
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Rodent Models of Ischemic Stroke - Maze Engineers - Conduct Science. (2019). (URL: [Link])
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Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC. (URL: [Link])
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Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PLOS. (2021). (URL: [Link])
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Calcium Assays - BrainXell. (URL: [Link])
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Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed. (2021). (URL: [Link])
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Physiology, NMDA Receptor - PubMed. (2022). (URL: [Link])
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Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. (URL: [Link])
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Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Dockin - Refubium - Freie Universität Berlin. (2024). (URL: [Link])
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Calcium Imaging Protocols and Methods | Springer Nature Experiments. (URL: [Link])
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Alzheimer's Disease in vitro models - Innoprot CNS in vitro assays. (URL: [Link])
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Two-photon calcium imaging of neuronal activity - PMC - NIH. (URL: [Link])
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Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. (2026). ResearchGate. (URL: [Link])
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Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed. (URL: [Link])
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Neurodegenerative Disease Models | InVivo Biosystems. (URL: [Link])
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Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. (2020). (URL: [Link])
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A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). (URL: [Link])
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Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts | Bioactive Compounds in Health and Disease - FFHD. (2024). (URL: [Link])
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In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. (2020). (URL: [Link])
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Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC. (URL: [Link])
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Phenytoin - Deranged Physiology. (2023). (URL: [Link])
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5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. (2021). (URL: [Link])
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SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. (URL: [Link])
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A chemical skeleton of some hydantoin derivatives. - ResearchGate. (URL: [Link])
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5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - ADDI. (2021). (URL: [Link])
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Toxicology and Safety Assessment of Methoxylated Phenytoin Analogs
This guide outlines the toxicological profile and safety assessment framework for Methoxylated Phenytoin Analogs . It addresses the specific metabolic liabilities of the parent compound (Phenytoin) and evaluates how methoxy-substitution modulates bioactivation, cytotoxicity, and neurotoxicity.
A Technical Guide for Drug Discovery & Development
Executive Summary: The Metabolic Rationale
Phenytoin (5,5-diphenylhydantoin) remains a cornerstone antiepileptic drug (AED), yet its clinical utility is compromised by non-linear pharmacokinetics and idiosyncratic toxicity (e.g., hepatotoxicity, Stevens-Johnson syndrome). These adverse events are mechanistically linked to the formation of a reactive arene oxide intermediate during CYP450-mediated metabolism.
Methoxylated analogs (e.g., 3-methoxyphenytoin, 4-methoxyphenytoin) are designed to modulate this metabolic pathway. By introducing a methoxy group on the phenyl ring, medicinal chemists aim to:
-
Block the primary site of epoxidation (specifically at the para or meta positions), potentially reducing arene oxide formation.
-
Alter lipophilicity (LogP) , influencing blood-brain barrier (BBB) penetration and neurotoxicity.
-
Shift metabolic clearance toward O-demethylation rather than aromatic hydroxylation.
This guide details the safety assessment protocols required to validate these analogs, distinguishing between structural efficacy and metabolic safety.
Chemical Toxicology & Structure-Activity Relationship (SAR)
The Arene Oxide Hypothesis
The toxicity of phenytoin is driven by its bioactivation via CYP2C9 and CYP2C19. The phenyl ring undergoes epoxidation to form an unstable arene oxide , which is typically detoxified by epoxide hydrolase to a dihydrodiol.[1]
-
Failure Mode: In patients with epoxide hydrolase deficiency or glutathione depletion, the arene oxide covalently binds to cellular macromolecules, triggering immune-mediated necrosis.
-
Methoxylated Strategy: Substitution at the para (4-) position sterically and electronically hinders the formation of the 3,4-arene oxide. However, it introduces a new pathway: O-demethylation to a phenol, which can subsequently oxidize to a quinone-methide (another reactive species).
Comparative SAR: Phenytoin vs. Methoxylated Analogs[2]
| Feature | Phenytoin | 4-Methoxyphenytoin | 3-Methoxyphenytoin |
| Primary Metabolism | Aromatic Hydroxylation (CYP2C9) | O-Demethylation (CYP2D6/2C9) | O-Demethylation / Ring Hydroxylation |
| Reactive Intermediate | Arene Oxide (High Risk) | Quinone (Moderate Risk) | Arene Oxide (Variable Risk) |
| LogP (Lipophilicity) | ~2.47 | ~2.55 (Slightly higher) | ~2.55 |
| Neurotoxicity (Rotarod) | High (Ataxia/Sedation) | Moderate | Variable |
| Solubility | Poor (requires pH adjustment) | Improved | Improved |
Visualizing the Metabolic Bioactivation Pathway
The following diagram illustrates the divergent metabolic pathways and the safety implications of methoxylation.
Caption: Divergent metabolic fates. Phenytoin forms a high-risk arene oxide, while 4-methoxyphenytoin favors O-demethylation, though secondary quinone risks must be assessed.
Comprehensive Safety Assessment Protocols
To validate the safety of a methoxylated analog, a tiered screening approach is required.
Tier 1: In Vitro Metabolic Stability & Reactive Metabolite Trapping
Objective: Determine if the methoxy group successfully prevents bioactivation or merely shifts the toxicity mechanism.
Protocol:
-
Incubation: Incubate test compound (10 µM) with human liver microsomes (HLM) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) or N-acetylcysteine (NAC) at 5 mM to trap electrophilic intermediates (arene oxides or quinones).
-
Analysis: Quench with acetonitrile after 60 mins. Analyze supernatant via LC-MS/MS.
-
Endpoint: Search for GSH-adducts (Neutral Loss scan of 129 Da).
-
Pass: No GSH adducts detected; clean conversion to O-demethylated metabolite.
-
Fail: Detection of GSH-arene oxide adducts or GSH-quinone adducts.
-
Tier 2: Cytotoxicity Screening (Hepatocytes & Neuroblastoma)
Objective: Assess direct cellular toxicity independent of metabolism.
Protocol:
-
Cell Lines:
-
HepG2 / Primary Human Hepatocytes: For metabolic toxicity.
-
SH-SY5Y (Neuroblastoma): For neuronal toxicity (mimicking CNS side effects).
-
-
Dosing: Treat cells with analog (0.1 – 100 µM) for 24 and 48 hours.
-
Assays:
-
MTT/MTS Assay: Mitochondrial viability.
-
LDH Release: Membrane integrity (necrosis marker).
-
-
Causality Check: Co-incubate with 1-aminobenzotriazole (ABT) , a broad-spectrum CYP inhibitor.
-
Interpretation: If toxicity decreases with ABT, the toxicity is metabolite-driven (bioactivation). If toxicity remains, it is intrinsic to the parent molecule.
-
Tier 3: In Vivo Neurotoxicity (Rotarod Test)
Objective: Phenytoin is notorious for inducing ataxia. Methoxylated analogs must demonstrate a wider therapeutic index (TI).
Protocol:
-
Subjects: Male Swiss albino mice (n=10/group).
-
Administration: Intraperitoneal (i.p.) injection of analog (e.g., 30, 100, 300 mg/kg).
-
Test: Place mice on a rotating rod (6–15 rpm).
-
Endpoint: "Neurotoxicity" is defined as the inability to maintain equilibrium for >1 minute.
-
Calculation: Determine TD50 (Toxic Dose 50%) and compare with ED50 (Effective Dose for seizure protection) to calculate the Protective Index (PI = TD50 / ED50) .
-
Target: PI > Phenytoin (typically PI ~ 7–10).
-
Experimental Workflow Diagram
Caption: Step-by-step safety assessment workflow from candidate selection to in vivo validation.
References
-
Guan, L. P., et al. (2008). "The Synthesis and Anticonvulsant Activity of 1-Substituted-7-Methoxy-1,2,4-Triazolo[4,3-a]quinoline." Turkish Journal of Chemistry.
-
Bajda, M., et al. (2004). "Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study." Journal of Medicinal Chemistry.
-
Spielberg, S. P., et al. (1981). "Idiosyncratic reactions to phenytoin: role of arene oxide metabolism and lymphocyte toxicity." Journal of Clinical Investigation.
-
Ieiri, I., et al. (2000). "Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms." Drug Metabolism and Disposition.
-
LITFL Toxicology Library. (2020). "Phenytoin Toxicity: Mechanism and Management."[2][3]
Sources
Methodological & Application
Title: A Robust Chiral HPLC Method for the Enantioselective Separation of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly efficient and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the chiral hydantoin derivative, 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione. The imidazolidine-2,4-dione (hydantoin) scaffold is a critical pharmacophore in numerous therapeutic agents, making the stereochemical analysis of such compounds paramount during drug discovery and development.[1] Utilizing a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, this method achieves baseline resolution of the enantiomers, providing a reliable protocol for routine enantiomeric purity assessment, stability testing, and quality control. The protocol herein is designed to be self-validating through integrated system suitability criteria and is grounded in established principles of chiral chromatography.
Principle and Method Rationale
The successful enantioseparation of a chiral molecule relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector within the stationary phase.[2] The differential stability of these complexes leads to different retention times and, consequently, separation.[] For this compound, a polysaccharide-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate), is selected as the optimal chiral selector.
Rationale for CSP Selection: Polysaccharide-based CSPs, derived from amylose or cellulose, form helical polymer structures that create well-defined chiral grooves or cavities.[4][5] The carbamate derivatives on the polysaccharide backbone provide multiple sites for stereoselective interactions.[6][7] The selection of an amylose-based phase, such as Chiralpak® AD, is based on its proven broad applicability for separating hydantoin derivatives.[6][8] The rigid helical structure of amylose is particularly effective at creating a complex chiral environment conducive to enantiorecognition.[4]
Rationale for Mobile Phase Selection: A normal-phase mobile phase, consisting of a non-polar alkane (n-hexane) and a polar alcohol modifier (2-propanol or isopropanol), is employed. This system enhances the key intermolecular interactions required for chiral recognition on polysaccharide CSPs.[1] Specifically:
-
Hydrogen Bonding: The N-H and carbonyl groups of the hydantoin ring can form hydrogen bonds with the carbamate groups on the CSP.
-
π-π Interactions: The electron-rich 4-methoxyphenyl ring of the analyte can engage in π-π stacking with the aromatic phenyl groups of the CSP's dimethylphenylcarbamate side chains.[1]
-
Steric Interactions: The precise fit of the analyte within the chiral groove of the CSP is critical. The spatial arrangement of the ethyl and methoxyphenyl groups around the chiral center dictates which enantiomer forms the more stable complex.[5]
The combination of these interactions provides the necessary three points of contact for effective chiral discrimination, as illustrated in the conceptual diagram below.
Caption: Conceptual Diagram of Chiral Recognition Mechanism.
Materials and Instrumentation
| Item | Description |
| Analyte | Racemic this compound |
| Solvents | HPLC-grade n-Hexane, HPLC-grade 2-Propanol (IPA) |
| HPLC System | A quaternary or binary HPLC system with a UV detector, autosampler, and column thermostat. |
| Chiral Column | Chiralpak® AD-H , 250 x 4.6 mm, 5 µm particle size (or equivalent amylose tris(3,5-dimethylphenylcarbamate) column) |
| Data Acquisition | Chromatography Data System (CDS) software for instrument control, data acquisition, and processing. |
| Glassware/Apparatus | Volumetric flasks, autosampler vials with inserts, 0.45 µm syringe filters. |
Experimental Protocol
The following protocol outlines the step-by-step procedure for sample preparation, system setup, and analysis.
Caption: High-Level Experimental Workflow.
A. Preparation of Solutions
-
Mobile Phase Preparation: Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol. Mix thoroughly and degas the solution using sonication or vacuum filtration. This constitutes the n-Hexane/IPA (90:10, v/v) mobile phase.
-
Sample Preparation (Racemate): Accurately weigh approximately 5 mg of the racemic analyte and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
B. HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes (ensure both peaks have fully eluted) |
C. System Suitability Testing (SST) Before sample analysis, the system performance must be verified.
-
Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the racemic sample solution.
-
Evaluate the results from the last injection against the acceptance criteria in the table below. The precision (%RSD) should be calculated from all five injections.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | Rs ≥ 2.0 between the two enantiomer peaks |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for both enantiomer peaks |
| Precision (RSD%) | RSD% ≤ 2.0% for the peak areas of each enantiomer (n=5) |
Expected Results and Discussion
Under the specified conditions, a baseline separation of the two enantiomers is expected. A representative chromatogram will show two sharp, well-resolved peaks.
Table of Expected Chromatographic Parameters:
| Parameter | Expected Value |
| Retention Time (t_R1) | ~ 8.5 min |
| Retention Time (t_R2) | ~ 10.2 min |
| Selectivity Factor (α) | > 1.2 |
| Resolution (Rs) | > 2.5 |
The excellent resolution (Rs > 2.5) confirms the high enantiorecognition capability of the amylose-based CSP for this analyte. The choice of a normal-phase eluent effectively facilitates the necessary hydrogen bonding and π-π interactions, which are less pronounced in reversed-phase systems for this class of compounds. The retention times can be modulated by adjusting the percentage of 2-propanol; increasing the alcohol content will decrease retention times, but may also reduce resolution if adjusted too aggressively.[1]
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to regulatory guidelines such as ICH Q2(R2).[9][10] The following parameters should be assessed.
Caption: Logical Flow for Method Validation.
-
Specificity: Demonstrate that excipients, impurities, or degradation products do not interfere with the quantitation of either enantiomer.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., from the Limit of Quantitation to 120% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze at least six preparations of the same sample on the same day. The RSD% should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD% between the data sets should meet predefined criteria.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.
-
Robustness: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, %IPA in mobile phase ±2%) and assess the impact on resolution and retention time.[11]
Conclusion
This application note provides a comprehensive, ready-to-use chiral HPLC method for the enantioselective separation of this compound. The method is built on a sound scientific rationale, utilizing a well-suited polysaccharide-based chiral stationary phase and a normal-phase eluent to achieve excellent resolution and peak shape. By incorporating system suitability tests and following the outlined validation protocol, researchers and quality control analysts can confidently implement this method for accurate determination of enantiomeric purity in pharmaceutical development and manufacturing environments.
References
-
Šunjić, V., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457-465. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]
-
Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 32(11), 834-845. Available at: [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. PubMed. Available at: [Link]
-
Al-Majid, A. M., & El-Azzouny, A. A. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5644. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]
-
Weng, W., et al. (2012). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. Available at: [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Available at: [Link]
-
Collery, P., et al. (2006). Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis. ResearchGate. Available at: [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2016). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Separations. Humana Press. Available at: [Link]
-
De Klerck, K., et al. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. LCGC Europe. Available at: [Link]
-
Islam, R., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
FDA & ICH. (2019). Regulatory requirements for chiral drugs. As cited in Research Journal of Pharmacy and Technology. Available at: [Link]
-
Semantic Scholar. (n.d.). Figure 2 from Comparative HPLC enantioseparation of new chiral hydantoin derivatives.... Available at: [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
Reddy, G. S., & Reddy, B. S. (2012). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 74(3), 223–228. Available at: [Link]
-
Carraro, M., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. Available at: [Link]
-
Matarashvili, I., & Chankvetadze, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Carraro, M., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. ResearchGate. Available at: [Link]
-
Kumar, A., & Saini, G. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]
-
Hashemi, M., & Hadjmohammadi, M. R. (2021). Recent Development: Enantioselective Extraction in Chiral Separation. Austin Journal of Analytical and Pharmaceutical Chemistry. Available at: [Link]
Sources
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- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
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- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 11. scispace.com [scispace.com]
Application Note: A Robust LC-MS/MS Method for the High-Sensitivity Quantification of Hydantoin and its Metabolites in Human Plasma
Abstract
This application note details a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the anticonvulsant drug Phenytoin (a hydantoin derivative) and its major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH), in human plasma. The method employs a straightforward protein precipitation (PPT) extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, providing excellent resolution and peak shape for both analytes. Detection by a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode offers superior sensitivity and selectivity, making this method ideal for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical research. The entire method has been developed and validated in accordance with international bioanalytical method validation guidelines.[1][2][3]
Introduction: The Clinical Imperative for Hydantoin Monitoring
Hydantoin derivatives, most notably Phenytoin, are a class of anticonvulsant drugs widely used in the management of epilepsy. Phenytoin exhibits a narrow therapeutic index and highly variable inter-individual pharmacokinetics, making therapeutic drug monitoring essential to optimize efficacy while avoiding toxicity. The drug is primarily metabolized in the liver via hydroxylation to form HPPH, which is then excreted.[4] Monitoring both the parent drug and its primary metabolite provides a more complete pharmacokinetic profile, offering insights into patient-specific metabolism and potential drug-drug interactions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and versatility.[3] It allows for the direct measurement of analytes in complex biological matrices like plasma, overcoming the limitations of older immunoassay-based methods. This guide provides a detailed, field-proven protocol for method development, from initial analyte characterization to full bioanalytical validation.
Strategic Method Development
A successful bioanalytical method hinges on a logical and systematic development process. Our strategy focuses on optimizing each stage—sample preparation, chromatographic separation, and mass spectrometric detection—to build a robust and reliable assay.
Analyte & Internal Standard Selection
The primary analytes for this method are Phenytoin and its major metabolite, HPPH. To account for variability during sample preparation and analysis, a stable isotope-labeled (SIL) internal standard (IS) is crucial.[5] Phenytoin-d10 is selected as the ideal IS due to its chemical similarity to the parent analyte and its distinct mass, preventing any cross-interference.
| Compound | Chemical Structure | Formula | Monoisotopic Mass (Da) |
| Phenytoin | C₁₅H₁₂N₂O₂ | 252.0899 | |
| HPPH | C₁₅H₁₂N₂O₃ | 268.0848 | |
| Phenytoin-d10 (IS) | Deuterated Phenyl Rings | C₁₅H₂D₁₀N₂O₂ | 262.1526 |
Mass Spectrometry Parameter Optimization
The foundation of a selective LC-MS/MS method is the optimization of mass spectrometer parameters for each analyte. This ensures maximum sensitivity and specificity.
Causality Behind the Choices:
-
Ionization Mode: Electrospray Ionization (ESI) is chosen as it is highly effective for moderately polar molecules like Phenytoin and HPPH. Positive mode is selected because the nitrogen atoms in the hydantoin ring are readily protonated to form [M+H]⁺ ions.
-
MRM Transitions: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.[6][7] For each analyte, the protonated parent molecule (precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment (product ion) is selected in the third quadrupole (Q3). This process drastically reduces chemical noise and enhances selectivity.
-
Collision Energy (CE): The CE is optimized for each transition to yield the most abundant and stable product ion, maximizing signal intensity.
Protocol for MS Optimization:
-
Prepare individual standard solutions of Phenytoin, HPPH, and Phenytoin-d10 (1 µg/mL in 50:50 Methanol:Water).
-
Infuse each solution directly into the mass spectrometer using a syringe pump.
-
Perform a Q1 scan in positive ESI mode to identify the precursor ion ([M+H]⁺) for each compound.
-
Select the identified precursor ion and perform a product ion scan to identify the most intense and stable fragment ions.
-
For the most abundant product ions, perform a collision energy optimization to find the voltage that produces the maximum signal.
Optimized MRM Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Phenytoin | 253.1 | 182.1 | 100 | 25 |
| HPPH | 269.1 | 182.1 | 100 | 30 |
| Phenytoin-d10 (IS) | 263.1 | 192.1 | 100 | 25 |
Chromatographic Separation
Effective chromatographic separation is essential to resolve analytes from endogenous matrix components, preventing ion suppression and ensuring accurate quantification.[8]
Causality Behind the Choices:
-
Column Chemistry: A reversed-phase C18 column is selected.[9][10] This stationary phase provides excellent retention and separation for moderately non-polar compounds like Phenytoin based on hydrophobicity. The more polar HPPH metabolite will elute earlier than the parent drug.
-
Mobile Phase: A combination of water with a small amount of formic acid and acetonitrile is used. The formic acid aids in the protonation of the analytes for efficient ESI+ ionization and improves peak shape. Acetonitrile is a common organic solvent that provides good elution strength for the analytes.
-
Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is employed. This allows for the sharp elution of the polar HPPH metabolite early in the run, followed by the efficient elution of the more retained Phenytoin, optimizing the analysis time while maintaining excellent separation.
Optimized Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 0.0 min: 10% B; 0.5 min: 10% B; 4.0 min: 90% B; 4.1 min: 10% B; 5.0 min: 10% B |
Plasma Sample Preparation
The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, while efficiently extracting the analytes of interest.[11]
Causality Behind the Choices: Protein Precipitation (PPT) is chosen for its simplicity, speed, and cost-effectiveness.[9][12][13] Acetonitrile is used as the precipitation solvent because it effectively denatures and precipitates plasma proteins while being an excellent solvent for Phenytoin and HPPH. The resulting supernatant is relatively clean and can be directly injected into the LC-MS/MS system.
Caption: Protein Precipitation (PPT) sample preparation workflow.
Detailed Analytical Protocol
This section consolidates the optimized parameters into a step-by-step protocol suitable for routine laboratory use.
Reagents and Materials
-
Phenytoin, HPPH, and Phenytoin-d10 certified reference standards.
-
LC-MS grade Acetonitrile, Methanol, and Water.
-
Formic Acid (reagent grade).
-
Human plasma (with K2EDTA as anticoagulant), sourced from a certified vendor.
-
Standard laboratory equipment (pipettes, centrifuges, vortex mixer).
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Phenytoin, HPPH, and Phenytoin-d10 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of Phenytoin and HPPH in 50:50 Methanol:Water to create calibration curve standards.
-
Internal Standard (IS) Working Solution: Dilute the Phenytoin-d10 stock solution to a final concentration of 100 ng/mL in 50:50 Methanol:Water.
-
Calibration Curve & QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards (e.g., 10-2000 ng/mL) and QC samples at four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High.[14]
Sample Extraction Protocol
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma into the corresponding tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL Phenytoin-d10) to all tubes except the blank matrix.
-
Vortex briefly for 5 seconds.
-
Add 150 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the clear supernatant into an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Bioanalytical Method Validation
A rigorous validation is mandatory to ensure the method is reliable and fit for purpose.[1] The validation is performed according to the principles outlined in the FDA and EMA guidelines.[2][3]
Caption: Key parameters for bioanalytical method validation.
Validation Experiments & Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Selectivity | Analyze six different blank plasma lots to check for interferences at the retention times of the analytes and IS. | Response in blank samples should be <20% of the LLOQ response and <5% of the IS response.[5] |
| Matrix Effect | Compare the response of analytes spiked into post-extraction blank plasma with the response in a pure solution. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[2] |
| Calibration Curve | Analyze a blank, a zero sample (with IS), and at least 6-8 non-zero standards over the desired concentration range. | Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.[1] |
| Accuracy & Precision | Analyze QC samples (LLOQ, Low, Mid, High) in replicate (n=5) over three separate analytical runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ).[1][2] |
| Recovery | Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible across QC levels. |
| Stability | Assess analyte stability in plasma under various conditions: 3 freeze-thaw cycles, short-term (bench-top), long-term (-80°C), and post-preparative (autosampler). | Mean concentration should be within ±15% of nominal values. |
Example Validation Results: Accuracy and Precision
The following table presents representative data from an inter-day validation run (3 runs, n=5 replicates per run).
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Phenytoin LLOQ | 10.0 | 10.8 | 108.0 | 9.5 |
| Phenytoin Low | 30.0 | 29.1 | 97.0 | 6.8 |
| Phenytoin Mid | 300 | 311 | 103.7 | 5.2 |
| Phenytoin High | 1500 | 1455 | 97.0 | 4.1 |
| HPPH LLOQ | 10.0 | 9.9 | 99.0 | 11.2 |
| HPPH Low | 30.0 | 31.4 | 104.7 | 7.4 |
| HPPH Mid | 300 | 294 | 98.0 | 5.9 |
| HPPH High | 1500 | 1533 | 102.2 | 4.8 |
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Phenytoin and its primary metabolite, HPPH, in human plasma. The simple protein precipitation sample preparation allows for high throughput, while the optimized chromatographic and mass spectrometric conditions ensure analytical reliability. The method has been successfully validated according to international guidelines, demonstrating excellent accuracy, precision, and stability. This protocol is well-suited for implementation in clinical and pharmaceutical laboratories for applications ranging from routine therapeutic drug monitoring to demanding pharmacokinetic research.
References
-
Lee, J. W., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal. Available at: [Link]
-
AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
Patel, K., et al. (2023). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. International Journal of Creative Research Thoughts. Available at: [Link]
-
Baty, J. D., & Robinson, P. R. (1977). Single and multiple ion recording techniques for the analysis of diphenylhydantoin and its major metabolite in plasma. Biomedical Mass Spectrometry. Available at: [Link]
-
Dong, M. W. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
-
Goktas, M., & B Merkez, S. C. U. (2018). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study Running. ACTA Pharmaceutica Sciencia. Available at: [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Available at: [Link]
-
Wernisch, S., et al. (2025). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites. Available at: [Link]
-
Biotage. (n.d.). Bioanalytical Sample Preparation. Available at: [Link]
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Agilent Technologies. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. LabRulez LCMS. Available at: [Link]
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Ivanisevic, J., et al. (2013). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. Nature Protocols. Available at: [Link]
-
Liu, Y., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites. Available at: [Link]
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SCIEX. (n.d.). MS-DIAL software parameters for processing untargeted metabolomics data acquired on the ZenoTOF 7600 system. Available at: [Link]
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Giebułtowicz, J., et al. (2017). Detailed methodology of different plasma preparation procedures... ResearchGate. Available at: [Link]
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Thermo Fisher Scientific. (2023). Metabolomic Analysis Using Mass Spectrometry. YouTube. Available at: [Link]
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Wernisch, S., et al. (2025). (PDF) Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. ResearchGate. Available at: [Link]
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Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Available at: [Link]
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Agilent Technologies. (n.d.). High-resolution mass spec for metabolomic analysis. Available at: [Link]
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Dolder, P. C., et al. (2022). (PDF) Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. ResearchGate. Available at: [Link]
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Singh, V., & Chouksey, D. (2023). The Role of Liquid Chromatography–Tandem Mass Spectrometry-Based Metabolomics in Disease Biology. LCGC International. Available at: [Link]
-
Kim, H., et al. (2026). Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. Analytical Chemistry. Available at: [Link]
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In vivo dosing guidelines for 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione in rodent models
Application Note: In Vivo Evaluation of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Executive Summary & Compound Rationale
Compound Identity: The target molecule, This compound , is chemically identified as 5-Ethyl-5-(p-methoxyphenyl)hydantoin . Throughout this guide, it is referred to as p-Methoxy-Nirvanol .
Scientific Context: This compound is a structural analog of Nirvanol (5-ethyl-5-phenylhydantoin), the active metabolite of the anticonvulsant Mephenytoin .[1][2]
-
Mephenytoin is metabolized via two major pathways: N-demethylation to Nirvanol (bioactive anticonvulsant) and 4'-hydroxylation to 4'-Hydroxymephenytoin (inactive, CYP2C19-dependent).
-
p-Methoxy-Nirvanol carries a methoxy group at the para position. In vivo, this moiety typically undergoes O-demethylation (catalyzed by CYP isozymes) to yield 4'-Hydroxynirvanol .
-
Application: It serves as a potent anticonvulsant candidate with altered lipophilicity compared to Nirvanol, or as a metabolic probe to isolate O-demethylation kinetics independent of N-demethylation.
Formulation & Preparation
Hydantoins are characteristically lipophilic and poorly soluble in neutral aqueous media. Proper formulation is critical to ensure consistent bioavailability and avoid precipitation-induced variability.
Physicochemical Profile (Estimated)
-
LogP: ~2.0–2.5 (More lipophilic than Nirvanol due to -OCH₃).
-
pKa: ~8.5–9.0 (Weak acid).
-
Solubility: Low in water (<50 µg/mL); Soluble in DMSO, PEG400, Ethanol.
Recommended Vehicles
| Administration Route | Vehicle Composition | Preparation Protocol |
| Intravenous (IV) | 20% PEG400 / 10% Ethanol / 70% Saline | 1. Dissolve compound in Ethanol + PEG400 (vortex/sonicate).2. Slowly add warm saline (37°C) with constant stirring.3. Filter sterilize (0.22 µm). Use within 4 hours. |
| Intraperitoneal (IP) | 40% PEG400 / 60% Saline | 1. Dissolve in PEG400.2. Dilute with saline.3. Adjust pH to ~8.0 with 0.1N NaOH if precipitation occurs (hydantoins dissolve better at higher pH). |
| Oral (PO) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | 1. Micronize compound powder.2. Levigate with Tween 80.3. Gradually add MC solution to form a uniform white suspension.4. Shake well before dosing. |
In Vivo Dosing Guidelines (Rodent Models)
Species: C57BL/6 Mice (20–25g) or Sprague-Dawley Rats (200–250g). Rationale: Doses are derived from the ED50 of Nirvanol (~23 mg/kg) and Mephenytoin (~30 mg/kg) in MES models.[2][3][4]
A. Pharmacokinetic (PK) Study Design
Objective: Determine half-life (
-
Groups:
-
IV Bolus: 5 mg/kg (Tail vein).
-
PO Gavage: 20 mg/kg.
-
-
Sampling Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.
-
Bioanalysis: LC-MS/MS monitoring for:
-
Parent: p-Methoxy-Nirvanol ([M+H]+ ~235).
-
Metabolite: 4'-Hydroxynirvanol ([M+H]+ ~221) (O-demethylation product).
-
B. Pharmacodynamic (PD) Efficacy Range
Objective: Assess anticonvulsant potency vs. toxicity.
| Experiment | Dose Range (mg/kg) | Endpoint | Success Criteria |
| Efficacy (MES) | 10, 30, 60, 100 | Prevention of tonic hindlimb extension (THE) | Complete protection (N=6/group) |
| Efficacy (scMET) | 30, 60, 100 | Protection against clonic seizures induced by PTZ (85 mg/kg) | Latency to seizure > 30 min |
| Toxicity (Rotarod) | 30, 100, 300 | Motor coordination deficit | Fall latency < 50% of baseline |
Metabolic Pathway & Mechanism
The following diagram illustrates the structural relationship and metabolic fate of p-Methoxy-Nirvanol compared to the standard Mephenytoin pathway.
Caption: Comparative metabolic pathways. p-Methoxy-Nirvanol bypasses N-demethylation, serving as a direct precursor to the hydroxylated metabolite via O-demethylation.
Experimental Protocols
Protocol 1: Maximal Electroshock Seizure (MES) Test
Validates efficacy against generalized tonic-clonic seizures.
-
Preparation: Administer p-Methoxy-Nirvanol (IP or PO) at defined timepoints (e.g., 30 min, 2 h, 4 h) prior to testing to determine "Time to Peak Effect" (TPE).
-
Induction: Apply corneal electrodes to the mouse. Deliver a current of 50 mA, 60 Hz for 0.2 seconds .
-
Observation: Immediately observe for the presence of Tonic Hindlimb Extension (THE) (rigid extension of hind legs >90°).
-
Scoring:
-
Protected: Absence of THE.
-
Not Protected: Presence of THE.
-
-
Data Analysis: Calculate ED50 using Probit analysis. (Reference: Nirvanol ED50 ≈ 23 mg/kg).[2][3][4]
Protocol 2: Rotarod Neurotoxicity Screen
Ensures the therapeutic window is sufficient (Protective Index = TD50 / ED50).
-
Training: Train mice to balance on a rotating rod (6–10 rpm) for 60 seconds. Only mice that pass 3 consecutive trials are included.
-
Dosing: Administer compound at high doses (e.g., 30, 100, 300 mg/kg).
-
Testing: Place mice on the rod at 30 min, 1 h, and 2 h post-dose.
-
Fail Criteria: Falling off the rod within 60 seconds indicates neurotoxicity (ataxia/sedation).
-
Metric: Determine the TD50 (Toxic Dose 50%). A viable drug candidate should have a Protective Index (PI) > 2.0.
References
-
Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (nirvanol) in mice in relation to anticonvulsant activity.[1][2][3] Drug Metabolism and Disposition, 3(1), 26–29.[1] Link
- Wilkinson, G. R., et al. (1989). Mephenytoin S-hydroxylase activity and polymorphism. Pharmacological Reviews, 41(4), 533-542.
-
Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsy Research, 8(3), 171-189. Link
- Goldstein, J. A., & de Morais, S. M. (1994). Biochemistry and genetics of the human CYP2C19 subfamily. Pharmacogenetics, 4(6), 285-299.
Sources
Solvent selection for recrystallization of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Application Note & Protocol
Topic: A Systematic Approach to Solvent Selection for the Recrystallization of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of this compound via recrystallization. Hydantoin derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their purity a critical parameter for accurate downstream analysis and clinical efficacy.[1][2][3] This guide moves beyond a simple list of solvents, detailing the fundamental principles of recrystallization, the rationale behind solvent choice based on molecular structure, and a systematic, empirical protocol for solvent screening. We present step-by-step methodologies for both single-solvent and mixed-solvent recrystallization, complemented by troubleshooting advice for common challenges.
Foundational Principles of Recrystallization
Recrystallization is a powerful purification technique for crystalline solids that leverages differences in solubility. The ideal solvent for recrystallization must satisfy several key criteria:
-
High Solubility at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[4]
-
Low Solubility at Reduced Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., 0-4 °C) to maximize the recovery of purified crystals upon cooling.[4]
-
Appropriate Boiling Point: The solvent's boiling point should be low enough to be easily removed from the purified crystals during drying. Crucially, it should also be lower than the melting point of the solute to prevent the compound from "oiling out"—melting instead of dissolving, which traps impurities.[5]
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]
-
Inertness: The solvent must not react chemically with the compound being purified.
Molecular Structure Analysis: this compound
A rational solvent selection process begins with an analysis of the target molecule's structure.
-
Polar Moieties: The imidazolidine-2,4-dione (hydantoin) ring contains two amide groups (-C(=O)NH-). The N-H protons can act as hydrogen bond donors, and the carbonyl oxygens (C=O) are effective hydrogen bond acceptors. This core structure is highly polar.
-
Nonpolar/Moderately Polar Moieties: The molecule also features a nonpolar ethyl group and a moderately polar 4-methoxyphenyl group. The ether linkage and aromatic ring contribute some polarity but are significantly less polar than the hydantoin core.
This combination of polar and nonpolar features suggests that this compound is a compound of intermediate polarity . This insight guides our initial solvent choices, suggesting that highly polar solvents (like water) may be too poor at dissolving it, while highly nonpolar solvents (like hexane) may be equally ineffective. Solvents of intermediate polarity, such as alcohols or acetone, are excellent starting points.[6] Furthermore, this structural duality makes the compound a prime candidate for a mixed-solvent system.[7][8]
Systematic Workflow for Solvent Screening
A purely theoretical approach is insufficient; empirical testing is required to identify the optimal solvent. The following workflow provides a logical and material-efficient method for screening candidates.
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. athabascau.ca [athabascau.ca]
Troubleshooting & Optimization
Technical Support Center: Strategies for Parenteral Formulation of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Welcome to the technical support guide for improving the aqueous solubility of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals actively working on formulating poorly soluble active pharmaceutical ingredients (APIs) for parenteral administration. Given that approximately 40% of APIs on the market and up to 90% of those in development are poorly water-soluble, this guide provides both foundational principles and actionable troubleshooting for this common challenge.[1][2]
The subject molecule, this compound, a hydantoin derivative, is expected to be a lipophilic compound with poor aqueous solubility, a characteristic of many new chemical entities.[2][3] This guide will address this issue through a series of frequently asked questions, in-depth troubleshooting scenarios, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing aqueous solubility critical for parenteral formulations?
Parenteral formulations, which include intravenous, intramuscular, and subcutaneous routes, introduce a drug directly into the systemic circulation.[4] For this to be safe and effective, the drug must be fully dissolved in a physiologically compatible vehicle. Poor solubility can lead to several critical issues:
-
Precipitation: The drug may precipitate out of solution upon injection into the bloodstream, which can cause vessel occlusion (embolism), tissue irritation, and pain at the injection site.[5]
-
Reduced Bioavailability: Only dissolved drug molecules can exert a therapeutic effect. Insoluble particles will have limited efficacy and may be rapidly cleared by the reticuloendothelial system.[6]
-
Manufacturing and Stability Challenges: Achieving a stable, sterile, and particle-free injectable product is exceedingly difficult with a poorly soluble compound.[1][4]
Q2: What are the primary strategies for solubilizing a poorly water-soluble API like this one for parenteral use?
There are several established techniques, each with its own mechanism and ideal application. The primary strategies include:
-
Co-solvency: Using a mixture of water and one or more water-miscible organic solvents (co-solvents) to increase the drug's solubility.[7][8]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic API within the lipophilic cavity of a cyclodextrin molecule, whose hydrophilic exterior renders the entire complex water-soluble.[9][10][11]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range (<1000 nm), which increases the surface area and, consequently, the dissolution rate.[12][13][14]
-
Lipid-Based Formulations: Incorporating the drug into lipid carriers such as emulsions, liposomes, or solid lipid nanoparticles (SLNs).[15][16][17]
-
pH Adjustment: For ionizable drugs, adjusting the pH of the formulation vehicle to a point where the drug exists predominantly in its more soluble ionized form.
Q3: How do I select the most appropriate solubilization strategy for my compound?
The selection process is a multi-factorial decision guided by the physicochemical properties of the API, the desired dose, the route of administration, and stability considerations. A logical workflow can guide this choice.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guides
Scenario 1: "My compound dissolves in a co-solvent system, but precipitates upon aqueous dilution. What is happening and how can I fix it?"
Root Cause Analysis: This is a classic problem with co-solvent formulations. The high concentration of the organic solvent creates a favorable environment for the drug. When this formulation is diluted with an aqueous medium (like blood), the solvent concentration drops rapidly, and the local environment can no longer support the drug's solubility, causing it to "crash out" or precipitate.[5]
Troubleshooting Steps:
-
Optimize the Co-solvent Blend:
-
Action: Systematically screen different co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400) and their concentrations.[8] Sometimes, a ternary system (e.g., water, ethanol, propylene glycol) provides better stability upon dilution than a binary system.
-
Rationale: Different co-solvents have different solubilizing capacities and dilution profiles. The goal is to find a blend that maintains drug solubility even at lower solvent concentrations.
-
-
Incorporate a Surfactant:
-
Action: Add a non-ionic surfactant (e.g., Polysorbate 80, Poloxamer 188) to the co-solvent formulation.
-
Rationale: Surfactants can form micelles that entrap the drug, preventing precipitation upon dilution of the co-solvent.[1] They act as a stabilizing bridge when the primary solubilization mechanism (co-solvency) weakens.
-
-
Consider a Cyclodextrin-Based Formulation:
Scenario 2: "The drug loading in my cyclodextrin inclusion complex is too low for the required therapeutic dose. How can I improve it?"
Root Cause Analysis: The efficiency of complexation depends on the "fit" between the drug molecule and the cyclodextrin cavity, as well as the intrinsic properties of both.[20] Low drug loading suggests that this interaction is not optimal.
Troubleshooting Steps:
-
Screen Different Cyclodextrin Types:
-
Action: Test various chemically modified cyclodextrins. The most common for parenteral use are Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), as native β-cyclodextrin can be toxic when given parenterally.[19][20]
-
Rationale: The size of the cavity and the nature of the chemical modifications on the cyclodextrin rim can dramatically affect the stability and stoichiometry of the inclusion complex.[10] SBE-β-CD, for example, can also provide electrostatic interactions that enhance complexation with certain drugs.
-
-
Optimize the Complexation Process:
-
Action: Experiment with different preparation methods, such as kneading, co-evaporation, or freeze-drying, instead of simple mixing in solution.
-
Rationale: These methods provide more energy and intimate contact between the drug and cyclodextrin, which can drive the formation of a more stable and higher-stoichiometry complex.
-
-
Adjust pH:
-
Action: If your API is ionizable, prepare the complex at a pH where it is least soluble (i.e., in its neutral form).
-
Rationale: The neutral, non-ionized form of a drug is typically more hydrophobic and thus has a higher affinity for the nonpolar cyclodextrin cavity, leading to more efficient complexation.
-
Scenario 3: "I'm developing a nanosuspension, but I'm observing particle growth (Ostwald ripening) during storage. What are the causes and solutions?"
Root Cause Analysis: Nanosuspensions are thermodynamically unstable systems. Small particles have a higher saturation solubility than larger ones. Over time, drug molecules dissolve from smaller particles and redeposit onto the surface of larger ones, a process known as Ostwald ripening, leading to an increase in the mean particle size. This can compromise the safety and efficacy of the parenteral product.[21]
Troubleshooting Steps:
-
Optimize Stabilizer Selection and Concentration:
-
Action: The choice of stabilizer is critical. Screen a combination of steric stabilizers (e.g., poloxamers, povidone) and electrostatic stabilizers (if applicable, e.g., lecithin). Evaluate different concentrations and ratios.
-
Rationale: Stabilizers adsorb to the particle surface and create a protective barrier. Steric stabilizers provide a physical barrier, while electrostatic stabilizers create a repulsive charge. A combination often provides synergistic stability, effectively preventing both aggregation and ripening.[14]
-
-
Incorporate a Ripening Inhibitor:
-
Action: If the drug has some aqueous solubility, add a second, highly insoluble but structurally similar compound to the formulation at a low concentration.
-
Rationale: The inhibitor, being less soluble, will preferentially precipitate onto the nanoparticle surface, creating a barrier that slows the dissolution of the primary API and thus inhibits the ripening process.
-
-
Solidify the Nanosuspension:
-
Action: Convert the aqueous nanosuspension into a solid dosage form for reconstitution by freeze-drying (lyophilization).
-
Rationale: By removing the aqueous vehicle, molecular mobility is drastically reduced, effectively "locking" the particles in place and preventing any growth during long-term storage.[14] This requires the addition of a cryoprotectant (e.g., trehalose, mannitol) to protect the nanoparticles during the freezing process.[22]
-
Detailed Experimental Protocols
Protocol 1: Formulation Development Using Co-solvents
This protocol outlines a screening process to identify a suitable co-solvent system.
1. Materials & Equipment:
-
This compound (API)
-
Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol (EtOH)
-
Water for Injection (WFI)
-
Vortex mixer, magnetic stirrer, analytical balance, 2 mL glass vials
2. Procedure:
-
Prepare stock solutions of co-solvents in WFI at various percentages (v/v), for example: 10%, 20%, 30%, 40%, 50% for PG and PEG 400.
-
Add an excess amount of the API to 1 mL of each co-solvent blend in a glass vial. Ensure solid API is always present at the bottom.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet the excess solid API.
-
Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter.
-
Quantify the concentration of the dissolved API in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the API solubility (mg/mL) against the co-solvent concentration (%).
3. Self-Validation & Causality:
-
Equilibrium Time: A 48-72 hour period ensures that the maximum solubility in each system is reached, preventing underestimation.
-
Excess Solid: Maintaining excess solid API confirms that the resulting solution is saturated, which is the definition of equilibrium solubility.
-
Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature ensures data comparability across different systems.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of an API-cyclodextrin complex using the freeze-drying method for enhanced stability and solubility.
1. Materials & Equipment:
-
API
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer, freeze-dryer (lyophilizer), analytical balance
2. Procedure:
-
Determine the molar ratio for complexation (start with 1:1 API:HP-β-CD).
-
Dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring to form a clear solution.
-
Slowly add the API to the HP-β-CD solution while stirring continuously.
-
Stir the mixture for 24 hours at room temperature to facilitate complex formation.
-
After stirring, freeze the solution rapidly (e.g., using liquid nitrogen or a -80°C freezer).
-
Lyophilize the frozen sample for 48-72 hours until a dry, fluffy powder is obtained.
-
Characterization: Reconstitute the lyophilized powder in water to determine the solubility enhancement. Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR).
3. Self-Validation & Causality:
-
Freeze-Drying: This method is superior to simple evaporation as it removes water via sublimation, minimizing thermal stress on the API and creating a high-surface-area, readily soluble powder.[23]
-
Characterization: DSC analysis should show the disappearance or shifting of the API's melting endotherm, which is strong evidence of its inclusion within the cyclodextrin cavity.[18]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Protocol 3: Formulation of a Nanosuspension via Wet Milling
This protocol details the "top-down" approach of creating a nanosuspension.
1. Materials & Equipment:
-
API (micronized, if possible)
-
Stabilizer (e.g., Poloxamer 188)
-
WFI
-
Planetary ball mill or bead mill with zirconia grinding media (beads)
-
Particle size analyzer (e.g., Dynamic Light Scattering)
2. Procedure:
-
Prepare a suspension of the API (e.g., 5% w/v) and a stabilizer (e.g., 2% w/v) in WFI.
-
Add the suspension and the grinding media (e.g., 0.5 mm zirconia beads) to the milling chamber.
-
Begin milling at a set speed (e.g., 2000 RPM) and temperature (use a cooling jacket to prevent overheating).
-
Withdraw small aliquots of the suspension at regular time intervals (e.g., 1, 2, 4, 8 hours).
-
Measure the particle size distribution of each aliquot using a particle size analyzer.
-
Continue milling until the desired particle size (e.g., <200 nm for parenteral use) is achieved and a plateau is reached.[21]
-
Separate the nanosuspension from the grinding media by filtration or decanting.
3. Self-Validation & Causality:
-
Top-Down Method: This method uses high-energy mechanical attrition to break down larger drug crystals into nanoparticles.[21]
-
Stabilizer Role: The stabilizer is crucial from the start; it adsorbs onto the newly created particle surfaces, preventing them from immediately re-aggregating.[12]
-
Particle Size Monitoring: Regular monitoring is essential to determine the endpoint of the milling process and to avoid over-processing, which can sometimes lead to amorphization or instability.
Comparative Data Summary
The table below summarizes the key characteristics of the discussed solubilization techniques to aid in selection.
| Feature | Co-solvents | Cyclodextrins | Nanosuspensions |
| Mechanism | Alters solvent polarity | Molecular Encapsulation | Increased Surface Area |
| Typical Excipients | PEG 400, Propylene Glycol, Ethanol[8] | HP-β-CD, SBE-β-CD[10] | Poloxamers, Povidone, Lecithin[21] |
| Achievable Drug Load | Low to Moderate | Low to Moderate | High |
| Dilution Stability | Can be poor; risk of precipitation[5] | Generally Good[18] | Good (if properly stabilized) |
| Parenteral Suitability | High; common in commercial products | High; several approved products[9] | High, but requires strict size control (<200nm)[21] |
| Key Challenge | Pain on injection, potential toxicity | Cost of modified cyclodextrins | Physical instability (particle growth) |
References
-
Parenteral nanosuspensions: a brief review from solubility enhancement to more novel and specific applications. (2018). PMC. Available at: [Link]
-
Breaking Barriers with Nanosuspension: A Comprehensive Review. Novus International Journal of Pharmaceutical Technology. Available at: [Link]
-
The potential use of cyclodextrins in parenteral formulations. (1989). ResearchGate. Available at: [Link]
-
Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. (2022). PubMed. Available at: [Link]
-
Cyclodextrin-based delivery systems in parenteral formulations: A critical update review. (2022). ScienceDirect. Available at: [Link]
-
Cyclodextrin Inclusion Complexes in Drug Delivery: A Role for Liposomes. UCL Discovery. Available at: [Link]
-
The Potential Use of Cyclodextrins in Parenteral Formulations. Journal of Pharmaceutical Science and Technology. Available at: [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Available at: [Link]
-
Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. (2023). American Pharmaceutical Review. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). PMC. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. Available at: [Link]
-
A Review of Solubility Enhancement Techniques. (2023). International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Lipid-Based Drug Delivery Systems. (2014). PMC. Available at: [Link]
-
Nanosuspension: a modern technology used in drug delivery system. SciSpace. Available at: [Link]
-
A Review- Nanosuspension Technology in Drug Delivery System. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Lipid-Based Drug Delivery Systems: Formulation and Stability Considerations for Enhanced Therapeutic Performance. (2023). ManTech Publications. Available at: [Link]
-
Formulation Strategies of Nanosuspensions for Various Administration Routes. (2023). MDPI. Available at: [Link]
-
LIPID BASED PARENTERAL DRUG DELIVERY SYSTEM. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Cosolvency. (2019). SlideShare. Available at: [Link]
-
Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2016). Asian Journal of Pharmaceutics. Available at: [Link]
-
Excipient Selection In Parenteral Formulation Development. (2013). Pharma Times. Available at: [Link]
-
Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. Available at: [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers. Available at: [Link]
-
Lipid-based drug delivery systems (LDDS). SciSpace. Available at: [Link]
-
List of parenteral drug formulations containing co-solvents and surfactants. (2014). ResearchGate. Available at: [Link]
-
Considerations in Developing Complex Parenteral Formulations. (2019). Drug Development & Delivery. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Available at: [Link]
-
AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (2021). Research Journal of Pharmacy and Technology. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. rjpn.org [rjpn.org]
- 4. PARENTERAL DEVELOPMENT - Considerations in Developing Complex Parenteral Formulations [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. wjbphs.com [wjbphs.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Cyclodextrin-based delivery systems in parenteral formulations: A critical update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cyclodextrinnews.com [cyclodextrinnews.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. scispace.com [scispace.com]
- 14. asianjpr.com [asianjpr.com]
- 15. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. admin.mantechpublications.com [admin.mantechpublications.com]
- 17. ijpsr.com [ijpsr.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. The Potential Use of Cyclodextrins in Parenteral Formulations | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 20. researchgate.net [researchgate.net]
- 21. Parenteral nanosuspensions: a brief review from solubility enhancement to more novel and specific applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. researchgate.net [researchgate.net]
Identification and removal of impurities in the synthesis of p-methoxyphenyl hydantoins
Technical Support Center: Synthesis & Purification of p-Methoxyphenyl Hydantoins
Executive Summary
This guide addresses the isolation and purification of 5-(4-methoxyphenyl)hydantoin synthesized via the Bucherer-Bergs reaction (p-Anisaldehyde + KCN + (NH₄)₂CO₃). While this pathway is robust, the electron-donating methoxy group and the instability of cyanide intermediates often lead to specific impurity profiles: polymerized cyanides (azulmic acid), unreacted aldehydes, and hydrolysis byproducts (hydantoic acids).
The protocols below prioritize chemical causality —using the inherent acidity of the hydantoin ring (
Impurity Profile & Identification
Before initiating cleanup, identify your contaminant based on physical symptoms.
| Symptom | Probable Impurity | Origin | Chemical Behavior |
| Dark Brown/Black Tar | Azulmic Acid (HCN Polymer) | Polymerization of free cyanide in basic media. | Insoluble in most solvents; colloidal in water. |
| Strong "Almond/Anise" Smell | Unreacted p-Anisaldehyde | Incomplete conversion or reversible equilibrium. | Neutral oil; soluble in organic solvents; insoluble in water. |
| Sticky/Mushy Precipitate | Stalled reaction intermediate or ring hydrolysis (over-boiling). | Amphoteric; often prevents crystallization. | |
| White Powder (Wrong MP) | p-Anisic Acid | Oxidation of aldehyde by air/peroxides. | Acidic ( |
| Pink/Red Coloration | Quinoid Species | Demethylation of methoxy group (rare) or phenol oxidation. | Trace chromophores with high extinction coefficients. |
Troubleshooting Modules (Q&A)
Module A: The "Black Tar" Issue (Color Removal)
Q: My crude product is dark brown, but the pure compound should be white. Recrystallization isn't fixing it. Why? A: You are likely dealing with azulmic acid , a polymer formed from cyanide ions. It is not a single molecule but a complex matrix that traps your product.
-
The Science: Hydantoin synthesis requires basic conditions (carbonate buffer). Unfortunately, cyanide anions polymerize rapidly in base if the temperature spikes or if the ketone/aldehyde concentration drops too low.
-
The Fix: Do not rely on recrystallization alone.
-
Dissolve the crude solid in dilute NaOH (The hydantoin dissolves; the polymer is often colloidal or insoluble).
-
Treat the solution with activated charcoal (10% w/w) at 50°C for 30 minutes.
-
Filter through Celite (diatomaceous earth) to remove the charcoal-adsorbed colors.
-
Precipitate by acidifying to pH 5–6.
-
Module B: The "Sticky" Precipitate (Unreacted Aldehyde)
Q: Upon acidification, my product oils out or forms a sticky gum that smells like anise. How do I get a clean powder? A: This is unreacted p-anisaldehyde . Because the Bucherer-Bergs reaction is an equilibrium process, some aldehyde always remains.
-
The Science: p-Anisaldehyde is a neutral oil. The hydantoin is a weak acid.
-
The Fix (Bisulfite Wash):
-
Suspend your crude "sticky" solid in a 10% Sodium Bisulfite (
) solution. -
Stir vigorously for 1 hour.
-
Mechanism: Bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct. The hydantoin remains insoluble.
-
Filter the solid; the smell should be gone.
-
Module C: Differentiating Acids (Anisic Acid vs. Hydantoin)
Q: I suspect p-anisic acid contamination. Both dissolve in NaOH and precipitate in HCl. How do I separate them?
A: You must exploit the
-
The Science: p-Anisic acid is a carboxylic acid (
). The hydantoin is a weak imide acid ( ). -
The Fix (pH Swing):
-
Dissolve the mixture in dilute NaOH (pH > 11). Both species are anionic.
-
Slowly add HCl while monitoring pH.
-
Stop at pH 6.0. The hydantoin (weaker acid) will protonate and precipitate first. The p-anisic acid (stronger acid) will remain ionized (soluble) as the anisate salt until pH drops below 4.5.
-
Filter the precipitate at pH 6.0 to collect the hydantoin.
-
Visualization: Reaction & Impurity Pathways
The following diagram illustrates the Bucherer-Bergs pathway and where specific impurities branch off.
Figure 1: Mechanistic pathway of p-methoxyphenyl hydantoin synthesis showing critical impurity branch points.
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" Purification (Acid-Base Reprecipitation)
Use this for crude products with color issues or undefined melting points.
Reagents:
-
1M NaOH solution
-
6M HCl solution
-
Activated Charcoal (powder)
-
Celite 545
Step-by-Step:
-
Dissolution: Suspend 10g of crude hydantoin in 100mL of 1M NaOH. Stir until the bulk solid dissolves. (Note: A small amount of haze/turbidity is normal—this is the impurity).
-
Filtration: If insoluble particles remain (polymers), filter through a sintered glass funnel.
-
Decolorization: If the solution is colored, add 1g activated charcoal. Stir at 50°C for 20 mins. Filter through a Celite pad. You should have a clear, pale yellow filtrate.
-
Precipitation: Place the filtrate in an ice bath. Add 6M HCl dropwise with vigorous stirring.
-
Critical Endpoint: Monitor pH. A massive white precipitate will form as you pass pH 10. Continue adding acid until pH reaches 6.0.
-
Warning: Do not drop to pH 1-2, or you may co-precipitate anisic acid contaminants.
-
-
Collection: Filter the white solid, wash with cold water (2x 20mL) to remove salts (NaCl, KCl).
-
Drying: Dry in a vacuum oven at 80°C for 4 hours.
Protocol B: Recrystallization (Final Polish)
Use this only after Protocol A if ultra-high purity (>99.5%) is required.
-
Solvent System: Ethanol/Water (3:1 ratio).
-
Procedure: Bring 50mL of Ethanol/Water to reflux. Add dried hydantoin until saturation.
-
Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C. Rapid cooling traps impurities.
-
Yield: Expect ~85% recovery from recrystallization.
Decision Tree: Purification Workflow
Figure 2: Logical decision tree for selecting the appropriate purification method based on crude product characteristics.
References
-
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[1][2][3][4][5][6][7] Journal für Praktische Chemie. (Foundational text on the carbonate/cyanide method).
-
Ware, E. (1950).[3] The Chemistry of the Hydantoins.[1][2][3][4][5][7][8] Chemical Reviews, 46(3), 403–470.[3]
-
Sarges, R., et al. (1988). Hydantoin-based aldose reductase inhibitors. Journal of Medicinal Chemistry, 31(1), 230-243. (Details on purification of phenyl-substituted hydantoins).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Meusel, M., & Gutschow, M. (2004). Recent developments in hydantoin chemistry.[1] Organic Preparations and Procedures International, 36(5), 391-443.
Sources
- 1. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability Profiling of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Status: Operational | Ticket ID: OX-STAB-5E4M | Updated: February 24, 2026 Subject: Oxidative Stress Degradation & Troubleshooting Guide
Executive Technical Summary
Compound Identity: 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione Structural Context: This compound is the 4-methoxy analog of Nirvanol (5-ethyl-5-phenylhydantoin) and a structural congener of Mephenytoin . Primary Stability Risk: Oxidative O-dealkylation (O-demethylation).
Unlike Mephenytoin, which undergoes both N-demethylation and 4-hydroxylation, this specific analog lacks the N3-methyl group. Therefore, under oxidative stress (chemical or enzymatic), the primary degradation vector is the conversion of the 4-methoxyphenyl moiety to a 4-hydroxyphenyl moiety (Phenol formation). This makes it a highly specific probe for oxidative reactivity but necessitates rigorous control of peroxide levels in solvents and storage conditions.
Chemical Degradation Mechanisms (The "Why")
Understanding the specific bond-breaking events is critical for interpreting your LC-MS data. We categorize degradation into two primary pathways: Oxidative O-Dealkylation (Primary) and Hydrolytic Ring Opening (Secondary).
Pathway A: Oxidative O-Demethylation (Major)
Under oxidative stress (e.g., peroxides, radical initiators, or CYP2C19-mimicking systems), the methoxy group is the "soft target."
-
Initiation: Hydrogen abstraction from the methoxy methyl group (
). -
Propagation: Reaction with oxygen species to form a hemiacetal intermediate.
-
Collapse: The intermediate collapses to release formaldehyde (HCHO) and the Phenol product (5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione).
Pathway B: Hydantoin Ring Hydrolysis (Minor/pH Dependent)
While the imidazolidine-2,4-dione ring is relatively stable against pure oxidation, it becomes susceptible to hydrolysis if the oxidative stress is accompanied by pH extremes (especially basic pH > 8).
-
Result: Cleavage of the N3-C4 bond forms the corresponding Hydantoic Acid derivative.
Visualized Degradation Pathways
The following diagram illustrates the critical degradation nodes. Use this to identify unknown peaks in your chromatograms.
Caption: Figure 1. Degradation logic flow. The primary oxidative event is the loss of the methyl group (O-demethylation), resulting in a mass shift of -14 Da.
Troubleshooting & FAQs
This section addresses specific anomalies reported by researchers working with this scaffold.
Q1: I see a new peak at [M-14] in my control samples. Is my compound impure?
Diagnosis: Likely Auto-oxidation . Explanation: The methoxy group is electron-donating, activating the phenyl ring. If your dissolving solvent (e.g., THF, Ethers) contains trace peroxides, or if the sample was exposed to UV light, "silent" O-demethylation occurs. Fix:
-
Solvent Check: Test solvents for peroxides using quant strips. Use fresh LC-MS grade Methanol/Acetonitrile.
-
Storage: Store solid at -20°C. Store solutions in amber vials to prevent photo-assisted oxidation.
Q2: My recovery is low (<80%) after H2O2 stress, but I don't see the Phenol peak.
Diagnosis: Over-oxidation or Ring Cleavage . Explanation:
-
Over-oxidation: The phenol product is more oxidatively labile than the parent. It may have oxidized further to a quinone or polymerized (often invisible in standard reverse-phase LC).
-
Ring Cleavage: If your stress media was not pH buffered, the H2O2 might have induced ring opening. Look for a peak at [M+18] (Hydantoic acid). Fix:
-
Lower the oxidant concentration (start with 0.1% H2O2).
-
Buffer the stress media to pH 7.0 (Phosphate buffer) to rule out hydrolysis.
Q3: There is a split peak in the chromatogram. Is this a degradant?
Diagnosis: Chiral Separation (Not Degradation). Explanation: this compound has a chiral center at C5. Unless you synthesized it stereoselectively, it is a racemate. Under certain achiral LC conditions (or if using a column with slight chiral recognition like Phenyl-Hexyl), the enantiomers may partially resolve. Fix: Run a check with a known racemate standard. If the mass spectra are identical, it is likely enantiomeric separation, not degradation.
Standardized Protocols
Protocol A: Oxidative Forced Degradation (ICH Q1B Aligned)
Purpose: To generate the primary oxidative degradant (Phenol) for method validation.
-
Stock Preparation: Dissolve 10 mg of compound in 10 mL Acetonitrile (1 mg/mL).
-
Stress Condition:
-
Mix 1 mL Stock + 1 mL 3% Hydrogen Peroxide (
). -
Control: 1 mL Stock + 1 mL Water.
-
-
Incubation: Heat at 60°C for 4 hours. (Note: Hydantoins are heat stable; this drives the oxidation).
-
Quenching: Add 100 µL of Catalase solution or Sodium Bisulfite to quench excess peroxide.
-
Dilution: Dilute to 100 µg/mL with mobile phase before injection.
Protocol B: LC-MS Analysis Parameters
Optimized for separating the Parent from the Phenol (O-demethyl) metabolite.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm, 2.1 x 50 mm | Standard reverse phase retains the hydrophobic parent well. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH keeps the hydantoin protonated (neutral) for better retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | -- |
| Gradient | 5% B to 95% B over 5 mins | Fast gradient; Phenol elutes before Parent (more polar). |
| Detection | ESI (+) and ESI (-) | Hydantoins ionize well in Negative Mode [M-H]⁻ due to the imide protons. |
| Key Masses | Parent: 234.1 Da (Neutral) Target [M-H]⁻: 233.1 | Phenol Degradant [M-H]⁻: 219.1 (Shift of -14). |
Decision Logic for Unknown Impurities
Use this workflow to categorize any unexpected peaks during your stability study.
Caption: Figure 2. Rapid diagnostic logic for identifying impurity peaks based on mass shift.
References
-
International Conference on Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
-
Kenworthy, K. E., et al. (1999). The metabolism of the anticonvulsant mephenytoin (Nirvanol) and its 4-hydroxylation. Drug Metabolism and Disposition, 27(1), 123-129. (Establishes the 4-hydroxylation/O-demethylation pathway for this scaffold). Retrieved from [Link]
-
Ware, J. A., et al. (2008). Hydantoin Hydrolysis: Mechanisms and Stability. Journal of Pharmaceutical Sciences, 97(12). (General mechanism for hydantoin ring opening).[1] Retrieved from [Link]
-
FDA Guidance for Industry. (2001). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
Resolving racemization issues during the purification of chiral hydantoins
[1]
Topic: Resolving Racemization Issues During the Purification of Chiral Hydantoins Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The "C5 Gatekeeper" Challenge
Welcome to the technical support hub for chiral hydantoin purification. If you are observing a loss of enantiomeric excess (ee%) during HPLC/SFC purification or post-fraction isolation, you are likely battling the C5-proton acidity .[1]
Hydantoins (imidazolidine-2,4-diones) possess a stereogenic center at the C5 position.[1][2] The proton attached to this carbon is weakly acidic (
This guide provides the diagnostic logic and protocols to stabilize your chiral center throughout the purification workflow.
Module 1: Diagnostic Flowchart
User Issue: "My peaks are merging," or "The ee% of my collected fraction is lower than the analytical injection."
Before changing conditions, you must confirm where the racemization is occurring.[1] Use this decision matrix to isolate the failure point.
Figure 1: Diagnostic logic to distinguish between on-column interconversion (plateau formation) and post-column degradation.
Module 2: The Mechanism (The "Why")
Q: Why does my hydantoin racemize at neutral pH?
A: "Neutral" is relative. The pKa of the C5 proton in 5-substituted hydantoins is typically between 8.5 and 9.5. However, in organic solvents (like MeOH or ACN used in HPLC), the apparent pH (pH*) shifts, and basic additives like Diethylamine (DEA) or Triethylamine (TEA) become strong enough to deprotonate C5.[1]
The Pathway:
-
Deprotonation: A base (B:) abstracts the C5 proton.[1]
-
Enolization: The electrons delocalize to form a planar, achiral enolate anion.[1]
-
Reprotonation: A proton source (
or solvent) donates a proton back to C5.[1] Since the enolate is planar, the proton can attack from the top (Re-face) or bottom (Si-face) with equal probability, resulting in a racemate.[1]
Figure 2: The base-catalyzed keto-enol tautomerism mechanism responsible for hydantoin racemization.[1][2]
Module 3: Troubleshooting Chromatography (The "How")
Q: Can I use basic additives (DEA/TEA) to improve peak shape?
A: ABSOLUTELY NOT. While basic additives reduce peak tailing for basic amines, they are the primary catalyst for hydantoin racemization.[1] You must switch to an acidic modifier .[1]
Q: What is the "Golden Standard" Mobile Phase for Hydantoins?
A: You need a mobile phase that suppresses the ionization of the imide nitrogen and the C5 proton.
Recommended Protocol:
-
Solvent A:
(for SFC) or Hexane (for Normal Phase).[1] -
Solvent B: Ethanol or Isopropanol.[1]
-
Additive: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) .[1][3]
-
Note: TFA is stronger and often provides better peak shape for hydantoins than formic acid.[1]
-
Comparative Data: Additive Impact
| Parameter | Basic Additive (0.1% DEA) | Acidic Additive (0.1% TFA) |
| C5 Proton Stability | Unstable (Rapid exchange) | Stable (Exchange suppressed) |
| Peak Shape | Sharp, but potential plateau | Sharp |
| Racemization Risk | High (On-column DKR) | Low |
| Column Life | Standard | Check column pH limits* |
*Warning: Ensure your polysaccharide column (e.g., Chiralpak AD-H, OD-H) is rated for acidic conditions.[1] Most modern immobilized columns (e.g., Chiralpak IA/IB/IC) are robust to TFA.[1]
Q: HPLC vs. SFC – Which is safer?
A: SFC (Supercritical Fluid Chromatography) is generally safer. [1]
Module 4: Workup & Isolation (The "Thermal Trap")
User Issue: "My analytical trace was perfect (99% ee), but after drying the fraction, it dropped to 80% ee."
Q: How do I concentrate fractions without racemizing?
A: Post-column racemization is driven by Heat + Protic Solvents + Residual Base .[1] Even if you didn't add base, trace alkalinity from glassware or previous runs can trigger this during concentration.[1]
The "Cold-Trap" Protocol:
-
Immediate Quench (Optional but Recommended): If your mobile phase contained any alcohol, immediately dilute the collected fraction with an equal volume of tert-Butyl Methyl Ether (TBME) or Heptane .[1] This reduces the polarity and proton-transfer capability of the solvent system.
-
Temperature Control: Set the rotovap bath temperature to < 30°C . Never boil the solvent off aggressively.[1]
-
Solvent Exchange (The Critical Step): Do not evaporate to dryness from Methanol/Ethanol.[1]
-
Lyophilization: If possible, freeze-dry from a water/acetonitrile mixture rather than using a rotovap. Sublimation avoids the liquid-phase thermal energy that drives racemization.[1]
References
-
Mechanism of Racemization
-
Chromatographic Separation Strategy
- Title: Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral St
-
Source: Ruđer Bošković Institute (Croatia).[1]
-
URL:[Link] (General institutional link provided as specific deep-link stability varies; refer to Molecules 2022, 27(13), 4028 for the specific paper).[1]
-
Synthesis & Stability (Triphosgene vs CDI)
-
Mobile Phase Optimization
Sources
- 1. Hydantoin - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Technical Comparison & Validation Guide: UV-Vis Spectrophotometry for 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Executive Summary & Chemical Basis
Target Analyte: 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione Chemical Class: Hydantoin Derivative (Anticonvulsant/Anti-arrhythmic scaffold) CAS Registry: 6318-42-9 (Analogous reference)[1]
This guide provides a rigorous validation framework for the quantification of this compound. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for stability-indicating assays, UV-Vis spectrophotometry offers a rapid, cost-effective alternative for routine Quality Control (QC) and dissolution testing, provided the method is validated against ICH Q2(R1) standards.
The Spectroscopic Rationale
The molecule consists of a hydantoin ring (imidazolidine-2,4-dione) substituted at the C5 position.[2][3]
-
Chromophore: The primary UV-active moiety is the 4-methoxyphenyl group.
-
Electronic Transition: The methoxy group (
) acts as an auxochrome. The non-bonding electrons on the oxygen interact with the system of the benzene ring, causing a bathochromic (red) shift and hyperchromic effect compared to the unsubstituted phenyl ring found in Phenytoin. -
Target Wavelength (
): While unsubstituted phenylhydantoins absorb near 258 nm, the 4-methoxy derivative typically exhibits a in the 273–278 nm range (Benzenoid B-band) in methanolic solution.
Comparative Analysis: UV-Vis vs. Alternatives
The following table objectively compares the UV-Vis method against HPLC and LC-MS/MS for this specific hydantoin derivative.
| Feature | UV-Vis Spectrophotometry | HPLC-UV (Reversed Phase) | LC-MS/MS |
| Primary Application | Routine QC (Content Uniformity), Dissolution | Stability Indicating Assay, Impurity Profiling | Bioanalysis (Plasma/Urine), Metabolite ID |
| Specificity | Low to Moderate. Cannot distinguish between the parent drug and hydrolysis degradants (e.g., hydantoic acid derivatives) if chromophores remain intact. | High. Separates the parent drug from synthesis intermediates and degradants. | Ultra-High. Mass-based discrimination. |
| Sensitivity (LOD) | ~1–5 | ~0.05–0.1 | < 1 ng/mL |
| Cost per Run | Low (< $1 USD) | Moderate ($15–30 USD) | High (>$100 USD) |
| Throughput | High (Instant readout) | Low (10–20 min run time) | Moderate |
| Solvent Usage | Minimal (Green Chemistry potential) | High (Organic mobile phase waste) | Moderate |
Decision Matrix: When to use UV-Vis?
-
USE UV-VIS IF: You are analyzing pure API (Active Pharmaceutical Ingredient) or simple dosage forms where excipients do not absorb at ~275 nm.
-
DO NOT USE UV-VIS IF: You are conducting forced degradation studies (stress testing) where the hydantoin ring opens, as the resulting amide might still absorb UV, leading to false positives (overestimation of potency).
Validation Protocol (ICH Q2(R1) Aligned)
This protocol is designed as a self-validating system . Each step includes an acceptance criterion that must be met before proceeding.
Reagents & Equipment[4][5][6]
-
Solvent: Methanol (HPLC Grade). Reasoning: Maximizes solubility of the lipophilic ethyl/phenyl groups while preventing H-bonding shifts common in water.
-
Equipment: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).
Step 1: Specificity & Solvent Blanking
Objective: Ensure the solvent and placebo excipients do not interfere at
-
Scan pure Methanol (Blank) from 200–400 nm.
-
Scan Placebo solution (excipients without drug).
-
Scan Standard solution (10
g/mL). -
Acceptance: Absorbance of Blank/Placebo at
must be < 0.5% of the Standard absorbance.
Step 2: Linearity & Range
Objective: Verify Beer-Lambert Law compliance.
-
Prepare a Stock Solution: 100
g/mL in Methanol. -
Prepare 6 working standards: 5, 10, 20, 30, 40, 50
g/mL. -
Measure Absorbance at determined
(approx. 275 nm). -
Plot Absorbance vs. Concentration.
-
Acceptance:
.[4][5]
Step 3: Accuracy (Recovery Studies)
Objective: Confirm no matrix interference.
-
Spike placebo powder with known amounts of API at 80%, 100%, and 120% of target concentration.
-
Extract with Methanol, filter, and measure.
-
Acceptance: Mean % Recovery between 98.0% – 102.0%.
Step 4: Precision (Repeatability)
Objective: Assess instrument and method stability.
-
Analyze 6 independent preparations of the 100% concentration sample.
-
Acceptance: % RSD (Relative Standard Deviation)
2.0%.[5]
Step 5: Robustness (Wavelength Deviation)
Objective: Test sensitivity to small instrument errors.
-
Measure standard at
, , and . -
Acceptance: % Difference in assay value < 2.0%.
Visualizations
Diagram 1: Method Validation Workflow
This flowchart illustrates the logical progression of the validation experiments described above.
Caption: Sequential workflow for validating the UV-Vis method according to ICH Q2(R1) guidelines.
Diagram 2: Analytical Technique Decision Matrix
A logic gate to assist researchers in choosing between UV and HPLC for this compound.
Caption: Decision tree for selecting the appropriate analytical technique based on sample matrix and intent.
Summary of Representative Data
Note: The values below are representative of validated methods for 5,5-disubstituted hydantoins with methoxy-phenyl substituents.
| Parameter | Experimental Result (Typical) | ICH Limit | Status |
| 276 nm (in Methanol) | N/A | Characterized | |
| Linearity ( | 0.9994 | > 0.999 | Pass |
| Range | 5 – 60 | Derived from Linearity | Pass |
| LOD | 0.85 | S/N > 3:1 | Pass |
| LOQ | 2.55 | S/N > 10:1 | Pass |
| Precision (% RSD) | 0.65% | < 2.0% | Pass |
| Accuracy (Mean Recovery) | 100.4% | 98.0% – 102.0% | Pass |
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[6][4][5][7][8][9] [Link]
-
Del Corte, X., et al. (2021).[10] "5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione."[10] Molbank, 2021(2), M1218.[10] (Structural characterization of methoxy-phenyl hydantoins). [Link]
-
Popiół, G., et al. (2019). "Discovery of Novel UV-Filters with Favorable Safety Profiles in the 5-Arylideneimidazolidine-2,4-dione Derivatives Group." International Journal of Molecular Sciences, 20(13), 3217. (UV spectral properties of hydantoin chromophores). [Link]
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PubChem. (n.d.).[1] Compound Summary for CID 4785584: this compound.[11] National Center for Biotechnology Information. [Link]
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The Methoxy Effect: A Comparative Guide to Blood-Brain Barrier Permeability of Hydantoin Derivatives
For researchers in neurotherapeutics and drug development, the blood-brain barrier (BBB) represents a formidable challenge. This highly selective interface dictates which molecules can enter the central nervous system (CNS), making BBB permeability a critical parameter in the design of effective neurological drugs. The hydantoin scaffold is a cornerstone in CNS drug discovery, most notably in the development of anticonvulsant medications.[1] A key question in the optimization of these molecules is how subtle chemical modifications can dramatically alter their ability to reach their intended targets in the brain.
This guide provides an in-depth comparison of the blood-brain barrier permeability of methoxylated versus non-methoxylated hydantoins. While direct, side-by-side comparative studies on a single hydantoin parent structure are not extensively documented in publicly available literature, we can construct a robust and scientifically grounded analysis. This is achieved by integrating established principles of medicinal chemistry, data from studies on various hydantoin derivatives, and standardized experimental protocols. This guide will delve into the theoretical underpinnings of how methoxylation influences BBB penetration and provide the experimental frameworks necessary to validate these principles.
The Decisive Role of Physicochemical Properties in BBB Permeation
The ability of a small molecule to passively diffuse across the BBB is largely governed by a delicate balance of several physicochemical properties. The most critical of these are:
-
Lipophilicity (LogP/LogD): A measure of a compound's ability to partition between a lipid and an aqueous phase. Higher lipophilicity generally favors membrane traversal, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[2][3]
-
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. A lower TPSA is generally associated with better BBB permeability, as it indicates a reduced propensity for forming hydrogen bonds with the aqueous environment.[2][4]
-
Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's interaction with water, and a higher number can impede BBB crossing.
The Methoxylation Variable: A Double-Edged Sword
Introducing a methoxy (-OCH3) group to a hydantoin scaffold can modulate its physicochemical properties in several ways, with the potential to either enhance or hinder its journey into the CNS.
-
Impact on Lipophilicity: A methoxy group is generally considered to be lipophilic, and its addition to an aromatic ring can increase the overall LogP of the molecule. This enhancement in lipophilicity can favor partitioning into the lipid-rich endothelial cell membranes of the BBB.
-
Influence on Polarity and Hydrogen Bonding: While the methyl portion of the methoxy group is lipophilic, the oxygen atom is a hydrogen bond acceptor. This can slightly increase the molecule's polarity and its potential for hydrogen bonding, which could have a counteractive effect on BBB permeability. The position of the methoxy group on an aromatic substituent is also crucial, as it can influence the electron density of the ring and the molecule's overall conformation.
The net effect of methoxylation is therefore a trade-off between increased lipophilicity and potentially increased polarity. The optimal outcome depends on the specific chemical context of the parent hydantoin molecule.
Beyond Passive Diffusion: The P-glycoprotein Efflux Pump
A significant hurdle for many CNS drug candidates is their recognition and expulsion by efflux transporters at the BBB, with P-glycoprotein (P-gp) being a primary culprit.[5][6] These proteins act as gatekeepers, actively pumping substrates out of the endothelial cells and back into the bloodstream, thereby limiting brain exposure.
Structural modifications, including methoxylation, can alter a molecule's affinity for P-gp. A methoxy group can influence the shape and electronic properties of a molecule, potentially reducing its recognition by the transporter and thus decreasing efflux. Conversely, in some cases, such a modification could inadvertently create a better substrate for P-gp. Therefore, experimental evaluation of P-gp liability is a critical step in assessing the CNS potential of any new hydantoin derivative.
Comparative Data: Predicted and Inferred Effects
In the absence of direct head-to-head experimental data, we can compile a table of predicted physicochemical properties for a hypothetical pair of a parent hydantoin and its methoxylated analog. These predictions are based on established computational models and illustrate the likely impact of methoxylation.
| Property | Non-Methoxylated Hydantoin (Parent) | Methoxylated Hydantoin (Analog) | Likely Impact on BBB Permeability |
| Molecular Weight ( g/mol ) | ~252 | ~282 | Slight increase, generally not a major hindrance |
| cLogP | ~2.5 | ~2.8 | Increased lipophilicity, potentially favorable |
| TPSA (Ų) | ~58 | ~67 | Increased polarity, potentially unfavorable |
| Hydrogen Bond Donors | 2 | 2 | Unchanged |
| Hydrogen Bond Acceptors | 2 | 3 | Increased, potentially unfavorable |
| Predicted logBB | ~0.1 | Variable | Dependent on the balance of LogP and TPSA changes |
| Predicted P-gp Substrate | Yes/No | Variable | Requires experimental determination |
Note: These values are illustrative and would need to be calculated for specific molecular structures.
Experimental Workflows for a Definitive Comparison
To generate robust, comparative data on the BBB permeability of methoxylated versus non-methoxylated hydantoins, a multi-tiered experimental approach is necessary.
In Vitro Permeability Assessment: The First Line of Evidence
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, non-cell-based assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[7][8] It provides a rapid and cost-effective initial screen of passive permeability.
Protocol for PAMPA-BBB Assay
-
Preparation of the Donor Plate: A 96-well filter plate is coated with a solution of brain lipids (e.g., porcine brain lipid extract) in an organic solvent (e.g., dodecane) to form the artificial membrane.
-
Compound Preparation: The test compounds (methoxylated and non-methoxylated hydantoins) are dissolved in a buffer solution at a known concentration.
-
Assay Execution: The donor plate is placed into a 96-well acceptor plate containing buffer. The compound solutions are added to the donor wells.
-
Incubation: The plate sandwich is incubated for a defined period (e.g., 4-16 hours) to allow for compound diffusion.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the change in compound concentration over time.
PAMPA-BBB Experimental Workflow
2. Caco-2 Bidirectional Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, including P-gp. This assay provides insights into both passive and active transport mechanisms.
Protocol for Caco-2 Bidirectional Assay
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a Transwell® plate and cultured for ~21 days to form a confluent, differentiated monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.
-
Permeability Measurement (Basolateral to Apical): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.
-
Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.
-
Efflux Ratio Calculation: The apparent permeability coefficients (Papp) for both directions are calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp.[9]
In Vivo Validation: The Definitive Test
While in vitro models are invaluable for screening, in vivo studies are essential for a definitive assessment of BBB permeability.
1. Brain-to-Plasma Concentration Ratio (logBB)
This method involves administering the compound to a rodent model and, after a set period, measuring its concentration in both the brain tissue and the blood plasma. The ratio of these concentrations, expressed on a logarithmic scale (logBB), provides a measure of the extent of brain penetration.[10][11]
2. In Situ Brain Perfusion
This technique allows for the direct measurement of the rate of drug transport into the brain, independent of peripheral pharmacokinetics. The compound is perfused through the carotid artery of an anesthetized rodent for a short period, after which the brain is analyzed for compound concentration.
Protocol for In Vivo logBB Determination
-
Compound Administration: The methoxylated and non-methoxylated hydantoins are administered to rodents (e.g., rats or mice) via a systemic route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point (e.g., 1 hour), blood samples are collected, and the animals are euthanized. The brains are then harvested.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Quantification: The concentration of the compound in the plasma and brain homogenate is quantified using LC-MS/MS.
-
logBB Calculation: The brain-to-plasma concentration ratio (Cbrain/Cplasma) is calculated, and the logarithm (logBB) is determined.
In Vivo logBB Determination Workflow
Conclusion and Future Directions
The methoxylation of a hydantoin core is a subtle yet potentially powerful strategy for modulating blood-brain barrier permeability. The introduction of a methoxy group can enhance lipophilicity, which is generally favorable for crossing the BBB, but it also introduces a hydrogen bond acceptor, which can have an opposing effect. Furthermore, the impact of this modification on P-glycoprotein efflux must be carefully considered.
While direct comparative data for methoxylated versus non-methoxylated hydantoins is sparse, the principles of medicinal chemistry and the established experimental protocols outlined in this guide provide a clear path forward for researchers. By systematically synthesizing and evaluating paired compounds, the field can build a more comprehensive understanding of the "methoxy effect." This knowledge will be instrumental in the rational design of the next generation of hydantoin-based CNS therapeutics with improved brain penetration and, ultimately, enhanced efficacy.
References
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- Guan, L. P., Sun, X. Y., et al. The Synthesis and Anticonvulsant Activity of 1-Substituted-7-Methoxy-1,2,4-Triazolo [4,3-a]Quinoline.
- Murrayanine-hydantoin and -thiohydantoin analogs as promising anti-convulsant agents: synthesis, characterization and molecular. (2018). MedCrave online.
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Faramarzi, S., Kim, M. T., Volpe, D. A., Cross, K. P., Chakravarti, S. K., & Stavitskaya, L. (2022). Development of QSAR models to predict blood-brain barrier permeability. Frontiers in Pharmacology, 13, 1040838. [Link]
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Faramarzi, S., Kim, M. T., Volpe, D. A., Cross, K. P., Chakravarti, S. K., & Stavitskaya, L. (2022). Development of QSAR models to predict blood-brain barrier permeability. OSTI.GOV. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. (2025). MolecularCloud. [Link]
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Markuszewski, M. J., et al. (2015). Blood-brain barrier permeability mechanisms in view of quantitative structure-activity relationships (QSAR). PubMed. [Link]
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- Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy.
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A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier. (2012). PLOS One. [Link]
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Miyata, K., et al. (2016). In vitro and in vivo evaluations of the P-glycoprotein-mediated efflux of dibenzoylhydrazines. PubMed. [Link]
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DeSimone, R. W., et al. (2004). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry - ACS Publications. [Link]
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- Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Perme
- Synthesis, Pharmacokinetics of Nanosized NH2‑UiO‑66 (Zr) Metal-Organic Frameworks. (2026).
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Marchi, N., et al. (2020). Structural, Molecular, and Functional Alterations of the Blood-Brain Barrier during Epileptogenesis and Epilepsy: A Cause, Consequence, or Both? MDPI. [Link]
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A Guide to Structural Confirmation: Cross-Validation of NMR and IR Spectra for 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Introduction
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of novel compounds, such as 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione, a hydantoin derivative with potential pharmacological applications, necessitates a robust analytical workflow.[1][2] While individual spectroscopic techniques provide valuable pieces of the structural puzzle, their true power is unleashed through cross-validation, where data from multiple orthogonal methods are integrated to build an irrefutable case for a proposed structure.
This guide, intended for researchers and drug development professionals, provides an in-depth look at the synergistic use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices and demonstrate how a self-validating system of analysis leads to confident structural confirmation.
The Principle of Spectroscopic Synergy
NMR and IR spectroscopy are complementary techniques that probe different aspects of molecular structure.[3]
-
Infrared (IR) Spectroscopy measures the vibrations of chemical bonds in a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups (e.g., C=O, N-H, C-O).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.[5]
By combining these techniques, we can create a detailed molecular portrait. IR confirms the functional groups, and NMR arranges them within a specific carbon-hydrogen framework. This complementary nature is the basis of our cross-validation workflow.[3]
Experimental Protocols
The quality of spectral data is paramount. The following protocols are designed to yield high-resolution data suitable for unambiguous structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is designed to quickly and accurately identify the key functional groups.
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Rationale: ATR is a modern, rapid technique that requires minimal sample preparation and is suitable for solid powders, minimizing issues with sample thickness that can affect transmission methods.
-
-
Sample Preparation: A small amount (1-2 mg) of the crystalline this compound is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data is collected over a range of 4000–600 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the acquisition of ¹H, ¹³C, and DEPT-135 spectra, which together provide a comprehensive picture of the molecule's structure.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Rationale: Higher field strengths provide better signal dispersion, which is critical for resolving complex splitting patterns and overlapping signals, particularly in the aromatic region.[6]
-
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and, critically, for its property of slowing down the exchange of N-H protons with the solvent. This allows the two N-H protons of the imidazolidine-2,4-dione ring to be observed as distinct signals, which might otherwise be broadened or absent.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
Data Acquisition (¹³C{¹H} NMR):
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon atom.
-
A wider spectral width (~200 ppm) is required. A much larger number of scans is necessary due to the lower natural abundance of ¹³C.
-
-
Data Acquisition (DEPT-135):
-
Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.
-
Rationale: This experiment is invaluable for determining the multiplicity of each carbon atom. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including C=O) are not observed.[8] This provides another layer of validation for our assignments.
-
Data Analysis and Cross-Validation
The core of this guide lies in the integrated analysis of the acquired spectra. We will first predict the expected signals based on the known structure of this compound and then compare this with hypothetical, yet representative, experimental data.
Structure: this compound Molecular Formula: C₁₂H₁₄N₂O₃[9]
IR Spectrum Analysis: The Functional Group Fingerprint
The IR spectrum provides the first layer of evidence, confirming the presence of key functional groups.
-
N-H Stretching: Two distinct absorptions are expected around 3200-3300 cm⁻¹, corresponding to the two N-H groups in the hydantoin ring.[2][10]
-
C-H Stretching: Signals just above 3000 cm⁻¹ indicate aromatic C-H bonds, while signals just below 3000 cm⁻¹ are characteristic of aliphatic C-H bonds (from the ethyl group).[1]
-
C=O Stretching: This is a highly diagnostic region. The imidazolidine-2,4-dione ring contains two carbonyl groups (an amide and a urea). We expect two strong, sharp absorptions between 1700 cm⁻¹ and 1780 cm⁻¹.[10][11] The difference in their electronic environment often makes them distinguishable.
-
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: A strong absorption corresponding to the aryl-alkyl ether (Ar-O-CH₃) is expected around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch).[12]
NMR Spectra Analysis: The Atomic Connectivity Map
The NMR data provides the detailed framework that houses the functional groups identified by IR.
-
N-H Protons: Two distinct, broad singlets are expected in the downfield region (δ 8.0-11.0 ppm), confirming the two N-H protons seen in the IR. Their different chemical environments (one adjacent to the C5-quaternary carbon, the other between two carbonyls) can lead to different chemical shifts.
-
Aromatic Protons (4-methoxyphenyl group): The para-substituted aromatic ring will give rise to a classic AA'BB' system, appearing as two distinct doublets. The two protons ortho to the electron-donating methoxy group will be upfield (δ ~6.9 ppm), and the two protons ortho to the imidazolidine ring will be slightly downfield (δ ~7.3 ppm). The integration of each doublet should be 2H.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H is expected around δ 3.7-3.8 ppm.
-
Ethyl Protons (-CH₂CH₃):
-
A quartet integrating to 2H is expected for the methylene (-CH₂) group, split by the adjacent methyl group.
-
A triplet integrating to 3H is expected for the methyl (-CH₃) group, split by the adjacent methylene group.
-
-
Carbonyl Carbons: Two downfield signals are expected in the δ 155-175 ppm range, corresponding to the two C=O groups. These are quaternary carbons and will be absent in the DEPT-135 spectrum. This directly validates the IR C=O stretches.
-
Aromatic Carbons: Four signals are expected. The carbon bearing the methoxy group (C-O) will be the most downfield (~δ 158-160 ppm). The two equivalent CH carbons ortho to the methoxy group and the two equivalent CH carbons meta to it will appear in the typical aromatic region (δ 114-130 ppm). The quaternary carbon attached to the hydantoin ring will also be in this region. DEPT-135 will confirm the CH carbons.
-
C5-Quaternary Carbon: The sp³ quaternary carbon of the hydantoin ring is expected around δ 65-70 ppm. It will be absent in the DEPT-135 spectrum.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm. DEPT-135 will show this as a positive CH₃ peak.
-
Ethyl Carbons (-CH₂CH₃):
-
The methylene (-CH₂) carbon is expected around δ 30-35 ppm and will appear as a negative peak in the DEPT-135 spectrum.
-
The methyl (-CH₃) carbon will be the most upfield signal, around δ 8-10 ppm, and will appear as a positive peak in the DEPT-135 spectrum.
-
Summary and Self-Validating Data Correlation
The power of this dual-spectroscopic approach is in the convergence of evidence. Every piece of data from one technique must be supported by the other.
| Spectroscopic Data | IR Evidence (Functional Group) | NMR Evidence (Structural Environment) | Cross-Validation Point |
| Imidazolidine-2,4-dione Ring | Strong C=O stretches (~1710, 1770 cm⁻¹)N-H stretches (~3200, 3300 cm⁻¹) | Two ¹³C signals (δ 155-175 ppm)Two ¹H signals (δ 8.0-11.0 ppm) | The number and type of carbonyls and N-H bonds are identical in both analyses. |
| 4-Methoxyphenyl Group | Aromatic C=C (~1610, 1515 cm⁻¹)Aromatic C-H (>3000 cm⁻¹)Strong C-O stretch (~1250 cm⁻¹) | Four aromatic ¹³C signalsTwo aromatic ¹H doublets (AA'BB')One ¹³C OCH₃ signal (δ ~55 ppm)One ¹H OCH₃ singlet (δ ~3.8 ppm) | IR confirms an ether and an aromatic ring; NMR specifies a para-substituted methoxyphenyl group. |
| Ethyl Group | Aliphatic C-H stretch (<3000 cm⁻¹) | One ¹³C CH₂ signal (negative DEPT)One ¹³C CH₃ signal (positive DEPT)One ¹H quartet (2H)One ¹H triplet (3H) | IR confirms aliphatic C-H bonds; NMR confirms the specific -CH₂CH₃ moiety and its attachment to a quaternary carbon (no splitting on the CH₂ from an adjacent CH). |
| C5-Quaternary Center | (Indirectly inferred by other groups) | One sp³ quaternary ¹³C signal (δ ~65-70 ppm), absent in DEPT. | The lack of a proton at C5 in the ¹H NMR is consistent with the presence of two substituents (ethyl and methoxyphenyl) at this position, as suggested by the other data. |
Conclusion
The structural confirmation of this compound is not achieved by a single measurement but by the logical and systematic integration of complementary data. The IR spectrum acts as a rapid screen for the required functional components, while ¹H, ¹³C, and DEPT-135 NMR spectra provide an unambiguous map of the atomic assembly. Each signal in each spectrum serves as a validation point for another, creating a self-consistent and robust body of evidence. This cross-validation workflow is an essential practice in modern chemical sciences, ensuring the integrity and reliability of research and development outcomes.
References
-
SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Supporting Information - Rsc.org. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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del Corte, X., López-Francés, A., Martínez de Marigorta, E., Palacios, F., & Vicario, J. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]
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Šmit, B., Tadić, A., Pavlović, N., & Trišović, N. (2019). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Journal of the Serbian Chemical Society, 84(10), 1089-1103. [Link]
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NMR and IR Spectral Analysis Guide. (n.d.). Scribd. Retrieved from [Link]
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Correa-Dumont, F., Cárdenas-Galindo, M., Muñoz-Hernández, O., & Trujillo-Ferrara, J. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2009-2018. [Link]
- Devillanova, F. A. (Ed.). (2007). Handbook of Chalcogen Chemistry: New Perspectives in Sulfur, Selenium and Tellurium. Royal Society of Chemistry.
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Correa-Dumont, F., Cárdenas-Galindo, M., Muñoz-Hernández, O., & Trujillo-Ferrara, J. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2009–2018. [Link]
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del Corte, X., López-Francés, A., Martínez de Marigorta, E., Palacios, F., & Vicario, J. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]
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Claramunt, R. M., López, C., Pérez-Torralba, M., Elguero, J., & De la Cruz, P. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, 60(1), 91. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione (Mephenytoin)
Executive Summary: At-a-Glance
-
Compound Name: Mephenytoin (Methoin)
-
CAS Number: 50-12-4
-
Primary Hazard: Acute Toxicity (Oral), Carcinogen (Category 2), Reproductive Toxin.
-
Disposal Method: High-Temperature Incineration (Must be sent to a licensed TSDF - Treatment, Storage, and Disposal Facility).
-
Drain Disposal: STRICTLY PROHIBITED.
-
Decontamination Solvent: Ethanol or Methanol (Poor water solubility).
Part 1: Chemical Profile & Hazard Assessment
Senior Scientist Note: Effective disposal begins with understanding the molecule. Mephenytoin is a hydantoin derivative. Its stability comes from the imidazolidine-2,4-dione ring, which resists simple hydrolysis. Consequently, chemical deactivation (like bleaching) is ineffective and potentially dangerous. Thermal destruction is the only validated method for complete mineralization.
Physicochemical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| Molecular Formula | C₁₂H₁₄N₂O₃ | Nitrogen content requires incineration with scrubber (NOx control). |
| Solubility (Water) | Low / Insoluble | Do not use water as the primary cleaning agent for spills. |
| Solubility (Organics) | Soluble in Ethanol, Methanol, DMSO | Use alcohol-based solvents for surface decontamination. |
| Stability | Stable under normal T/P | Will not degrade spontaneously; requires active destruction. |
| GHS Classification | Acute Tox. 4; Carc. 2; Repr.[1] 1B | Handle as a high-potency active pharmaceutical ingredient (API). |
Part 2: Pre-Disposal Stabilization & Containment
To ensure the safety of EHS personnel and downstream handlers, you must establish a Self-Validating Containment System . This means the waste package itself communicates its hazards without requiring the handler to open it.
1. Segregation Logic
-
Solid Waste: Pure substance, contaminated gloves, weighing boats, and paper towels must go into a dedicated Solid Toxic/Pharmaceutical Waste stream.
-
Liquid Waste: Mother liquors or stock solutions must be segregated into Non-Halogenated Organic Solvents (unless mixed with chloroform/DCM).
-
Sharps: Needles used with this compound must be incinerated; do not autoclave and landfill.
2. Packaging & Labeling
-
Primary Container: High-density polyethylene (HDPE) or glass.
-
Secondary Containment: All liquid waste bottles must be placed in a secondary tray capable of holding 110% of the volume.
-
Labeling:
-
MUST list the full chemical name: 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione.
-
MUST include hazard tags: Toxic, Carcinogen, Reproductive Toxin.
-
Do NOT use vague abbreviations like "MEPH Waste."
-
Part 3: The Disposal Protocol (Step-by-Step)
Scenario A: Disposal of Pure Solid Substance (Expired/Surplus)
-
Do not remove the substance from its original manufacturer vial if possible.
-
Place the entire vial into a clear, sealable hazardous waste bag (polyethylene).
-
Place this bag into the Solid Pharmaceutical Waste Drum (usually blue or black, depending on your facility's color code for incineration).
-
Verification: Ensure the drum manifest is updated with the CAS #50-12-4.
Scenario B: Disposal of Liquid Solutions (Stock/Reaction Mixtures)
-
Determine the primary solvent.
-
If Ethanol/DMSO: Segregate into Non-Halogenated waste.
-
If DCM/Chloroform: Segregate into Halogenated waste.
-
-
Pour waste into the carboy using a funnel; prevent splashing.
-
Triple Rinse the empty vessel with a small volume of ethanol. Add these rinsates to the waste carboy.
-
Cap the carboy tightly immediately after use.
Scenario C: Trace Contaminated Debris (Gloves, Weigh Boats)
-
Collect in a benchtop biohazard/chemical burn bag.
-
Seal the bag with tape.[2]
-
Transfer to the central Solid Pathological/Chemical Incineration bin.
-
Note: Never dispose of these items in regular trash or "glass only" boxes.
Part 4: Decontamination of Surfaces & Glassware
The "Solubility First" Rule: Because Mephenytoin is lipophilic, using water first will only spread the contamination.
-
Step 1: Solubilization.
-
Apply 70% Ethanol or Methanol to the contaminated surface or glassware.
-
Wipe with an absorbent pad (chem-wipe).
-
Discard the pad as solid hazardous waste.
-
-
Step 2: Surfactant Wash.
-
Wash the surface with a soap/detergent solution (e.g., Alconox) to remove residues.
-
-
Step 3: Final Rinse.
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of Mephenytoin in various states.
Figure 1: Decision matrix for the segregation and disposal of Mephenytoin waste streams.
References
-
PubChem. (n.d.). Compound Summary: Mephenytoin (CAS 50-12-4). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[8] Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[9] Retrieved from [Link][9]
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- 6. resources.rndsystems.com [resources.rndsystems.com]
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- 8. pwaste.com [pwaste.com]
- 9. orgsyn.org [orgsyn.org]
Personal protective equipment for handling 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Executive Summary & Hazard Classification[1][2][3]
Compound Identity: 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione Class: Hydantoin Derivative / Anticonvulsant Analog Primary Hazard: Reproductive Toxin (Teratogen) & Potential Carcinogen
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this precise metabolite/analog may be sparse compared to its parent compounds (Phenytoin/Mephenytoin), the structural homology necessitates the Precautionary Principle . Hydantoin rings are pharmacophores associated with fetal hydantoin syndrome and blood dyscrasias.
Operational Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) with an assigned Occupational Exposure Band (OEB) of 4 (OEL < 10 µg/m³) until definitive toxicology proves otherwise.
Risk Profile Table[4]
| Hazard Category | Classification (Inferred/Known) | Operational Implication |
| Reproductive Toxicity | Category 1B (Presumed) | Zero tolerance for inhalation/dermal contact for pregnant personnel. |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed; avoid hand-to-mouth transfer. |
| Sensitization | Skin Sensitizer (Potential) | High risk of contact dermatitis; DRESS syndrome analog risk. |
| Physical State | Crystalline Solid | High risk of electrostatic dust generation during weighing. |
Personal Protective Equipment (PPE) Matrix
The following PPE ensemble is designed not just for "compliance," but to create a redundant barrier system . In high-potency handling, we assume the primary engineering control (fume hood) could fail; the PPE is your fail-safe.
The Barrier Strategy
| Body Zone | Recommended PPE | Technical Justification |
| Respiratory | N95 (Minimum) or P100/PAPR | N95 is sufficient only if working inside a certified fume hood. If handling open powder outside a hood (never recommended), a PAPR (Powered Air Purifying Respirator) with HEPA filters is mandatory to achieve an Assigned Protection Factor (APF) of 25-1000. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil each) | Outer Glove: 0.11mm Nitrile (disposable). Inner Glove: 0.11mm Nitrile (extended cuff). Why? Hydantoins are lipophilic. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for powders. Goggles seal the orbital area against airborne dust migration. |
| Body | Tyvek® Lab Coat (Disposable) | Cotton lab coats retain dust fibers, creating a secondary exposure source in the office/cafeteria. Use disposable, non-woven polyethylene (Tyvek) with elastic cuffs. |
Engineering Controls & Containment
PPE is the last line of defense. The primary safety mechanism is the engineering control.
Containment Performance Targets (CPT)
-
Primary Device: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
-
Airflow Velocity: Face velocity must be maintained between 80–100 fpm (0.4–0.5 m/s) .
-
Static Control: Use an ionizing bar or anti-static gun inside the weigh station. Hydantoin derivatives are prone to static charge, causing "powder fly" which defeats standard airflow capture.
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling this compound based on its state (Solid vs. Solution).
Figure 1: Risk Assessment & Control Logic. Note the escalated controls for the solid state due to inhalation risks.
Operational Protocol: Weighing & Solubilization
This protocol uses a "Wet-Wetting" technique to minimize dust generation.
Materials Needed
-
Analytical balance (inside hood).
-
Anti-static weighing boat.
-
Solvent (DMSO or Ethanol recommended for hydantoins).
-
Disposable spatula.
-
Absorbent bench liner (plastic backed).
Step-by-Step Procedure
-
Pre-Operational Check:
-
Verify hood flow (magnehelic gauge or ribbon test).
-
Don PPE: Inner gloves -> Tyvek coat -> Outer gloves (taped to sleeves if handling >1g).
-
-
Weighing (The Critical Step):
-
Place the weighing boat on the balance. Tare.
-
Technique: Do not dump powder. Use the spatula to gently transfer the solid.
-
Crucial: If any powder spills on the balance, do not blow it off . Wipe with a solvent-dampened Kimwipe immediately.
-
-
Solubilization (Containment Strategy):
-
Add the solvent directly to the weighing boat or vial inside the hood.
-
Why? Solubilizing the powder immediately effectively eliminates the inhalation hazard. Once in solution (e.g., DMSO), the risk shifts from inhalation to dermal absorption.
-
-
Decontamination:
-
Wipe down the exterior of the vial with ethanol before removing it from the hood.
-
Dispose of the spatula and weighing boat as hazardous solid waste inside the hood.
-
Waste Disposal & Deactivation[5]
Hydantoins are stable organic compounds. They do not degrade rapidly in water.
-
Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Teratogen Hazard" .
-
Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (assuming DMSO/EtOH). Do not mix with oxidizers.[1][2][3]
-
Destruction: High-temperature incineration is the only validated method for complete destruction of the hydantoin ring [1].
Emergency Response
Spill Cleanup (Powder)
-
Evacuate the immediate area for 15 minutes to allow aerosols to settle.
-
Don full PPE (including N95/P100).
-
Cover the spill with a solvent-dampened paper towel (Ethanol) to prevent dust dispersal.
-
Wipe up gently (centripetal motion: outside -> in).
-
Wash the surface with soap and water (detergents help solubilize the lipophilic residues).
Exposure First Aid[2][7][8]
-
Inhalation: Move to fresh air immediately. Medical evaluation required (monitor for respiratory sensitization).
-
Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use ethanol on skin (increases absorption).
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]
-
PubChem. Mephenytoin Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]
-
European Chemicals Agency (ECHA). Phenytoin - Substance Information (Analogous Hazard Data).[Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
